molecular formula C13H10FN B13406791 4-(2-Fluorostyryl)pyridine

4-(2-Fluorostyryl)pyridine

Cat. No.: B13406791
M. Wt: 199.22 g/mol
InChI Key: WNDNWQJFFMVEOP-AATRIKPKSA-N
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Description

Historical Context and Early Academic Investigations

The history of 4-(2-Fluorostyryl)pyridine is intrinsically linked to the broader development of pyridine (B92270) chemistry. Pyridine itself was first isolated from bone oil in the mid-19th century. rsc.org The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org Over the decades, numerous methods for the synthesis of substituted pyridines have been developed, driven by their prevalence in natural products and their wide range of applications. researchgate.netsemanticscholar.org

Early investigations into styrylpyridines, which are derivatives of pyridine containing a styryl group, were often focused on their synthesis and basic characterization. For instance, the condensation reaction of picoline (methylpyridine) with benzaldehyde (B42025) has been a known method for producing styrylpyridines. researchgate.net The introduction of a fluorine atom into organic molecules gained significant traction in the 20th century, with methods like electrochemical fluorination (ECF) being developed. wikipedia.org

While specific early academic investigations focusing solely on this compound are not extensively documented in readily available literature, its study can be seen as a confluence of these two historical streams: the long-standing interest in pyridine derivatives and the growing importance of organofluorine chemistry. The synthesis of related fluorinated styrylpyridines, such as (E)-2-(4-Fluorostyryl)pyridine, has been reported as part of broader studies on 2-alkenylpyridines, often prepared via Wittig-type reactions. koreascience.kr The initial synthesis and study of this compound likely occurred within the context of creating libraries of novel compounds for various applications, building upon established synthetic methodologies for pyridines and styrenes.

Significance of Fluorinated Pyridine Derivatives in Chemical Sciences

The incorporation of fluorine into pyridine derivatives has a profound impact on their chemical and physical properties, leading to their significance in numerous areas of the chemical sciences. The fluorine atom's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique characteristics to the parent molecule. nih.gov

In medicinal chemistry , fluorinated pyridine derivatives are prevalent in pharmaceuticals and agrochemicals. nih.gov The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can favorably alter a drug's pharmacokinetic profile. nih.gov For example, fluorinated N,N-dialkylaminostilbenes, which share structural similarities with fluorostyrylpyridines, have been investigated as potential inhibitors for enzymes implicated in cancer. rsc.org

In materials science , fluorinated pyridines are used as building blocks for advanced materials such as polymers and liquid crystals. researchgate.netnih.gov The presence of fluorine can influence properties like thermal stability, oxidative resistance, and hydrophobicity. researchgate.net Fluorinated pyridine-containing polymers have been explored for applications such as proton exchange membranes and carbonized membranes. researchgate.net Furthermore, the unique electronic properties of fluorinated pyridines make them interesting components for photoreactive materials and liquid crystal displays. koreascience.kracs.org

The table below summarizes the key impacts of fluorine incorporation into pyridine derivatives.

Property AffectedConsequence of FluorinationSignificance in Chemical Sciences
Metabolic Stability Increased resistance to enzymatic degradation.Enhanced drug efficacy and longevity. nih.gov
Binding Affinity Altered electronic interactions with biological targets.Development of more potent and selective drugs. nih.gov
Lipophilicity Increased ability to pass through biological membranes.Improved drug absorption and distribution. nih.gov
Thermal Stability Enhanced resistance to heat-induced degradation.Creation of robust polymers and materials. researchgate.net
Electronic Properties Modified electron density of the pyridine ring.Tuning of optical and electronic properties for materials science applications. koreascience.kracs.org

Overview of Current Research Trends on Styrylpyridines

Current research on styrylpyridines, including fluorinated analogs like this compound, is vibrant and multifaceted. A significant trend is their use in supramolecular chemistry and crystal engineering . rsc.org The term "crystal engineering" refers to the design and synthesis of molecular solid-state structures with desired properties. researchgate.net Styrylpyridines are valuable in this field due to their rigid structure and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking.

A major area of focus is their application in photoreactive materials . Styrylpyridines can undergo [2+2] photocycloaddition reactions, where two molecules react upon exposure to light to form a cyclobutane (B1203170) ring. rsc.org This photoreactivity is being harnessed to create photoresponsive polymers and to control the alignment of liquid crystals. koreascience.krcapes.gov.brdeepdyve.com For instance, polymers with styrylpyridine side groups can be used to create liquid crystal alignment layers, which are crucial components of liquid crystal displays (LCDs). koreascience.kracs.org

Another prominent research trend is the investigation of the biological activities of styrylpyridine derivatives. Their structural similarity to other biologically active stilbenes has prompted research into their potential as enzyme inhibitors, with some fluorinated styryl derivatives showing activity against enzymes relevant to cancer treatment. rsc.org

The table below highlights some of the current research trends involving styrylpyridines.

Research TrendDescriptionKey Application Areas
Supramolecular Chemistry Utilizing non-covalent interactions of styrylpyridines to build complex architectures.Crystal engineering, design of functional materials. rsc.orgresearchgate.net
Photoreactive Materials Exploiting the [2+2] photocycloaddition of styrylpyridines.Liquid crystal alignment, photo-switchable materials, data storage. koreascience.kracs.orgcapes.gov.br
Medicinal Chemistry Investigating the biological activity of styrylpyridine derivatives.Enzyme inhibition, development of new therapeutic agents. rsc.org
Coordination Chemistry Using styrylpyridines as ligands to form metal complexes.Catalysis, development of new coordination polymers.

Scope and Objectives of Research on this compound

The research on this compound, while often part of the broader study of styrylpyridines, has specific scopes and objectives driven by its unique structure. A primary objective is the synthesis and characterization of the molecule and its derivatives. This foundational research aims to develop efficient synthetic routes and to understand its fundamental physical and chemical properties.

A key scope of research is its application in materials science , particularly in the development of novel liquid crystals and photoreactive polymers. The objective here is to understand how the 2-fluoro substitution on the styryl ring influences the material's properties, such as its mesophase behavior in liquid crystals or the efficiency and selectivity of its photochemical reactions in polymers. nih.govdeepdyve.com The fluorine atom can subtly alter the intermolecular interactions, which is a critical aspect of crystal engineering and the design of materials with specific functionalities. beilstein-journals.org

Another important objective is to explore its potential as a ligand in coordination chemistry . The pyridine nitrogen atom can coordinate to metal centers, and the fluorinated styryl group can influence the electronic properties and reactivity of the resulting metal complex. Research in this area aims to create new catalysts or functional coordination polymers.

Finally, a developing area of interest is its potential use as a building block in medicinal chemistry . The objective is to synthesize more complex molecules incorporating the this compound scaffold and to evaluate their biological activity. The presence of the fluorinated styrylpyridine moiety could lead to novel interactions with biological targets. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FN

Molecular Weight

199.22 g/mol

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-10H/b6-5+

InChI Key

WNDNWQJFFMVEOP-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=NC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=NC=C2)F

Origin of Product

United States

Synthetic Methodologies and Mechanistic Aspects of Compound Formation

Established Synthetic Routes for 4-(2-Fluorostyryl)pyridine

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer. nii.ac.jpwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of this compound, this pathway would typically involve the reaction of a 4-pyridyl-substituted phosphonate with 2-fluorobenzaldehyde (B47322).

The mechanism commences with the deprotonation of the phosphonate ester, such as diethyl (pyridin-4-ylmethyl)phosphonate, by a base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic phosphonate carbanion. nii.ac.jp This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 2-fluorobenzaldehyde. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the desired alkene. nii.ac.jp A significant advantage of the HWE reaction is that the water-soluble phosphate byproduct can be easily removed during aqueous workup, simplifying purification. nih.gov While the HWE reaction generally provides excellent (E)-selectivity for unstabilized and some stabilized ylides, the stereoselectivity can be influenced by the nature of the phosphonate reagent and the reaction conditions. researchgate.net For instance, the use of certain modified phosphonates can lead to the preferential formation of the (Z)-isomer. researchgate.net

Table 1: Illustrative Conditions for Horner-Wadsworth-Emmons Synthesis of this compound

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Predominant Isomer
Diethyl (pyridin-4-ylmethyl)phosphonate2-FluorobenzaldehydeNaHTHF0 to rtE
Diethyl (pyridin-4-ylmethyl)phosphonate2-FluorobenzaldehydeKHMDSTHF-78 to rtE
Diethyl (pyridin-4-ylmethyl)phosphonate2-FluorobenzaldehydeDBUAcetonitrile (B52724)rtE

Note: This table is illustrative and based on general knowledge of the Horner-Wadsworth-Emmons reaction for similar substrates.

Wittig Reaction Modifications

The Wittig reaction, discovered by Georg Wittig in 1954, is another cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with a carbonyl compound. libretexts.org In the context of this compound synthesis, this would entail the reaction of a 4-pyridylmethylphosphonium ylide with 2-fluorobenzaldehyde.

The ylide is typically generated in situ by treating a 4-pyridylmethylphosphonium salt with a strong base like n-butyllithium or sodium hydride. nih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally lead to the (E)-alkene, whereas non-stabilized ylides (with alkyl or aryl substituents) tend to produce the (Z)-alkene. rsc.orgnih.gov For the synthesis of (E)-4-(2-Fluorostyryl)pyridine, a stabilized ylide would be preferable. Modifications to the standard Wittig protocol, such as the Schlosser modification, can be employed to enhance the formation of the (E)-alkene from non-stabilized ylides. nih.gov A recent development in pyridine (B92270) chemistry involves the use of dearomatized pyridylphosphonium ylides in a Wittig olefination-rearomatization sequence to construct 4-alkylpyridines, a strategy that could potentially be adapted for the synthesis of styrylpyridines. bohrium.com

Heck and Suzuki-Miyaura Coupling Strategies for Styrylpyridine Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Heck reaction and the Suzuki-Miyaura coupling are particularly relevant for the synthesis of styrylpyridine scaffolds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, two main approaches are feasible:

The reaction of 4-vinylpyridine (B31050) with a 2-fluoroaryl halide (e.g., 1-fluoro-2-iodobenzene (B1346556) or 1-bromo-2-fluorobenzene).

The reaction of a 4-halopyridine with 2-fluorostyrene (B1345600).

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent can significantly impact the efficiency and selectivity of the reaction.

The Suzuki-Miyaura coupling provides another powerful method for constructing the styrylpyridine framework. This reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.com To synthesize this compound, one could envision:

The coupling of a 4-pyridylboronic acid or ester with a 2-fluorovinyl halide.

The reaction of a 4-halopyridine with a (2-fluorovinyl)boronic acid or ester.

A variation involving the coupling of 4-vinylpyridine with a 2-fluorophenylboronic acid in an oxidative Heck-type reaction. mdpi.com

The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally good yields. The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially when dealing with heteroaromatic substrates. nih.govnih.gov

Alternative Condensation and Cross-Coupling Approaches

Beyond the well-established methods, other condensation and cross-coupling reactions can be envisioned for the synthesis of this compound. For instance, variations of the aldol (B89426) condensation followed by dehydration could potentially be employed, although controlling the stereoselectivity might be challenging. Other palladium-catalyzed reactions, such as the Stille or Sonogashira couplings, could also be adapted, though they are less commonly used for the direct synthesis of styrenes from simple precursors compared to the Heck and Suzuki-Miyaura reactions.

Catalytic Systems and Their Influence on Synthesis

Palladium-Catalyzed Reactions

The success of Heck and Suzuki-Miyaura couplings for the synthesis of this compound is heavily reliant on the choice of the palladium catalyst system. This system comprises a palladium precursor and often a ligand that modulates the reactivity and stability of the catalytic species.

Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). These precursors generate the active Pd(0) species in situ.

The ligands play a critical role in the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and bulky biaryl phosphines like SPhos, are frequently used. rsc.org These ligands stabilize the palladium center, influence the rate of oxidative addition and reductive elimination, and can impact the regioselectivity and stereoselectivity of the reaction. For instance, in the Suzuki-Miyaura coupling of heteroaryl substrates, the choice of a bulky and electron-rich phosphine ligand can be crucial for achieving high yields. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands in palladium-catalyzed cross-coupling reactions, often exhibiting high stability and catalytic activity.

The choice of base (e.g., carbonates, phosphates, or organic amines) and solvent also plays a significant role in the outcome of these reactions. The base is required to neutralize the acid generated during the catalytic cycle and, in the case of the Suzuki-Miyaura coupling, to facilitate the transmetalation step. youtube.com

Table 2: Representative Palladium Catalysts and Ligands for Cross-Coupling Reactions

Reaction TypePalladium PrecursorLigandBaseSolvent
Heck CouplingPd(OAc)₂PPh₃Et₃NDMF
Heck CouplingPdCl₂(PCy₃)₂-Cs₂CO₃Toluene
Suzuki-Miyaura CouplingPd(dppf)Cl₂dppfNa₃PO₄Dioxane/Water
Suzuki-Miyaura CouplingPd(OAc)₂SPhosCsFIsopropanol

Note: This table provides examples of common catalytic systems and is not exhaustive.

Rhodium and Ruthenium Catalysis in Styrylpyridine Synthesis

The synthesis of styrylpyridines, including the fluorinated analogue this compound, is effectively achieved through transition-metal catalyzed cross-coupling reactions. Rhodium (Rh) and Ruthenium (Ru) complexes have emerged as powerful catalysts for these transformations, primarily through mechanisms involving C-H bond activation and olefin metathesis.

Rhodium-Catalyzed C-H Vinylation: Rhodium catalysis offers a direct and atom-economical route to styrylpyridines by activating a C-H bond of the pyridine ring followed by coupling with a vinyl partner. For the synthesis of this compound, a potential pathway involves the Rh(III)-catalyzed C-H vinylation of 4-arylpyridines. An efficient protocol has been developed for the ortho-vinylation of 2-arylpyridines using a potassium vinyl donor, which proceeds under mild conditions. researchgate.net A similar strategy could be envisioned where a suitably protected 4-substituted pyridine undergoes direct vinylation at the C-H bond of an aryl group or, more directly, the vinylation of pyridine itself, although controlling regioselectivity can be challenging. The reaction typically employs a [RhCp*Cl2]2 catalyst and a directing group on the pyridine nitrogen to achieve high regioselectivity. nih.gov

Ruthenium-Catalyzed Olefin Metathesis: Ruthenium-based catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis. Cross-metathesis (CM) between 4-vinylpyridine and 2-fluorostyrene presents a direct route to this compound. The success of this reaction hinges on the catalyst's ability to facilitate the cleavage and reformation of carbon-carbon double bonds. Modern ruthenium catalysts exhibit high functional group tolerance and can operate under mild conditions. mdpi.comnih.gov For instance, ruthenium complexes with thiazol-2-ylidene ligands have been shown to be efficient in various metathesis reactions. nih.gov The choice of catalyst generation (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts) and reaction conditions is crucial for maximizing the yield of the desired cross-product while minimizing homodimerization of the starting olefins.

Table 1: Comparison of Rhodium and Ruthenium Catalytic Systems for Analogous Styrylpyridine Synthesis
Catalytic SystemReaction TypeTypical SubstratesKey AdvantagesPotential Challenges
[RhCp*Cl₂]₂ / AgSbF₆C-H Vinylation2-Arylpyridines, Vinylating AgentHigh atom economy, direct functionalizationRegioselectivity control, directing group often required
Grubbs II CatalystCross-Metathesis4-Vinylpyridine, 2-FluorostyreneHigh functional group tolerance, mild conditionsFormation of homodimers, E/Z selectivity control
Hoveyda-Grubbs IICross-Metathesis4-Vinylpyridine, 2-FluorostyreneIncreased stability and recyclabilitySlower initiation rates compared to Grubbs II

Organocatalysis and Biocatalytic Strategies

Moving away from metal-based systems, organocatalysis and biocatalysis offer greener alternatives for the synthesis of this compound precursors or the final compound itself.

Organocatalytic Approaches: Organocatalysis can be employed to construct the styryl moiety through reactions like the Knoevenagel condensation. This reaction involves the condensation of an aldehyde (2-fluorobenzaldehyde) with a compound containing an active methylene (B1212753) group, catalyzed by a basic organocatalyst like piperidine (B6355638) or an amine-functionalized mesoporous organosilica. nih.govnih.gov The resulting product could then be further manipulated to attach the pyridine ring. While not a direct synthesis of the final compound, organocatalysis provides a metal-free method for forming the crucial C=C bond. rsc.org

Biocatalytic Strategies: Biocatalysis presents a highly selective and environmentally benign approach. A plausible biocatalytic route to a precursor of this compound is the decarboxylation of a substituted cinnamic acid. Enzymes such as trans-cinnamic acid decarboxylase can convert cinnamic acids into the corresponding styrenes. asm.orgdoaj.org For this specific target, 2-fluoro-trans-cinnamic acid could be enzymatically decarboxylated to produce 2-fluorostyrene, a key intermediate. This intermediate could then be coupled with a pyridine derivative using other catalytic methods. Plant cell cultures and engineered microorganisms have demonstrated the ability to perform these decarboxylation reactions efficiently. nih.govresearchgate.net

Table 2: Alternative Catalytic Strategies
StrategyReaction ExampleCatalyst/BiocatalystAdvantagesRelevance to this compound
OrganocatalysisKnoevenagel CondensationPiperidine, ProlineMetal-free, mild conditionsSynthesis of the fluorostyryl moiety
BiocatalysisDecarboxylationtrans-Cinnamic Acid DecarboxylaseHigh selectivity, aqueous media, renewableSynthesis of the 2-fluorostyrene precursor

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanism is paramount for optimizing the synthesis of this compound, controlling selectivity, and maximizing yield. The Mizoroki-Heck reaction, a palladium-catalyzed process, serves as a well-studied model for the cross-coupling approach.

Investigation of Transition States and Intermediates

The catalytic cycle of the Mizoroki-Heck reaction, which can be used to couple 4-vinylpyridine with 1-bromo-2-fluorobenzene, involves several key steps and intermediates. ucl.ac.ukwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (1-bromo-2-fluorobenzene) to a Pd(0) complex, forming a square planar Pd(II) intermediate. This step is often rate-determining. researchgate.net

Olefin Coordination and Insertion: The alkene (4-vinylpyridine) then coordinates to the Pd(II) complex. This is followed by migratory insertion of the vinyl group into the Pd-aryl bond, forming a new carbon-carbon sigma bond and a new Pd(II)-alkyl intermediate. Computational studies, often using Density Functional Theory (DFT), help to elucidate the energetics of these transition states. chemrxiv.org

β-Hydride Elimination: A crucial step for selectivity, a β-hydride is eliminated from the alkyl group, regenerating the C=C double bond in the product and forming a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated by reductive elimination of HBr, typically facilitated by a base, returning the palladium to its Pd(0) oxidation state.

Kinetic Studies of Formation Reactions

Kinetic studies provide quantitative insight into the reaction mechanism. For Heck-type reactions, the rate is often found to be first-order in the aryl halide and the catalyst, and zero-order in the olefin. researchgate.net This indicates that the oxidative addition is the rate-determining step. However, the specific kinetics can be influenced by the ligands on the palladium, the nature of the base, and the solvent. For the reaction of 4-vinylpyridine, the coordinating ability of the pyridine nitrogen could potentially influence the catalyst's activity and stability, which could be investigated through detailed kinetic analysis. researchgate.net

Stereoselectivity and Regioselectivity Control

Stereoselectivity: The Mizoroki-Heck reaction is known for its high stereoselectivity, typically favoring the formation of the E (trans) isomer of the styryl product. organic-chemistry.orgmdpi.com This selectivity arises from the syn-addition of the aryl-palladium species across the double bond, followed by rotation around the newly formed C-C single bond to a sterically less hindered conformation before the syn-β-hydride elimination occurs. researchgate.net This ensures that the aryl and vinyl groups are positioned on opposite sides of the final double bond.

Regioselectivity: In reactions involving direct C-H functionalization of the pyridine ring, regioselectivity is a major challenge due to the presence of multiple C-H bonds (at C2, C3, and C4 positions). rsc.org The intrinsic electronic properties of pyridine often favor functionalization at the C2 or C4 positions. thieme-connect.combeilstein-journals.org However, selectivity can be controlled through various strategies:

Directing Groups: Attaching a coordinating group to the pyridine nitrogen can direct the metal catalyst to a specific C-H bond, often at the C2 position.

Ligand Control: The steric and electronic properties of the ligands on the metal catalyst can influence which C-H bond is activated. organic-chemistry.org

Substrate Electronics: Electron-withdrawing groups on the pyridine ring can alter the acidity and reactivity of the C-H bonds, thereby influencing the site of arylation. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes.

Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. jocpr.com Catalytic reactions like the Heck reaction or direct C-H vinylation are inherently more atom-economical than classical stoichiometric reactions like the Wittig or Horner-Wadsworth-Emmons reactions, which generate stoichiometric amounts of phosphine oxide waste. rsc.orgresearchgate.netsoton.ac.uk

Table 3: Atom Economy Comparison of Olefination Reactions
ReactionByproductsAtom EconomyGreen Chemistry Aspect
Wittig ReactionTriphenylphosphine oxideLowGenerates significant stoichiometric waste
Horner-Wadsworth-EmmonsPhosphate ester saltModerateByproduct is water-soluble, aiding separation
Heck ReactionSalt (e.g., HBr salt)HighUses catalytic amounts of metal, high atom efficiency

Use of Catalysis: As detailed in the sections above, the use of rhodium, ruthenium, or palladium catalysts is superior to stoichiometric reagents. Catalysts reduce waste by being used in small amounts and being recyclable. mdpi.com

Safer Solvents and Auxiliaries: The choice of solvent is critical. Traditional Heck reactions often use polar aprotic solvents like DMF. Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. wikipedia.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry technique. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. journaljpri.comnih.govfccollege.ac.inutrgv.edunih.gov This technology is highly applicable to metal-catalyzed cross-coupling reactions for the synthesis of styrylpyridines.

Solvent-Free Synthesis Approaches

The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and reducing health hazards. In the context of this compound synthesis, solvent-free approaches, particularly those utilizing mechanochemistry, are gaining prominence. Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical energy (e.g., grinding or milling), offers numerous advantages, including reduced reaction times, lower energy consumption, and often, improved yields. nih.govresearchgate.net

While specific studies detailing the mechanochemical synthesis of this compound are still emerging, the principles can be extrapolated from similar transformations. For instance, the Wittig reaction, a common method for forming the styryl double bond, has been successfully performed under solvent-free conditions by grinding the reactants together. acgpubs.org This approach would involve the reaction of 4-pyridinecarboxaldehyde (B46228) with a phosphorus ylide derived from 2-fluorobenzyltriphenylphosphonium halide. The solid-state reaction is typically initiated by the intimate mixing of the reactants, often with a catalytic amount of a solid base.

Another promising solvent-free method is the Knoevenagel condensation. This reaction could potentially be employed by reacting 4-pyridineacetic acid with 2-fluorobenzaldehyde under solvent-free heating or mechanochemical conditions. mdpi.com The success of such solvent-free methods often depends on the physical state of the reactants and the ability to achieve sufficient molecular mobility for the reaction to proceed.

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical synthesis. It measures the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of this compound can be achieved through various classical olefination reactions, each with a different atom economy. For example, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often favored for its superior atom economy and the ease of removal of its water-soluble phosphate byproduct. wikipedia.org

A theoretical atom economy calculation for the HWE synthesis of this compound is presented below:

ReactantMolecular FormulaMolecular Weight (g/mol)
Diethyl (4-pyridylmethyl)phosphonateC10H16NO3P229.21
2-FluorobenzaldehydeC7H5FO124.11
Total Reactant Mass353.32
ProductMolecular FormulaMolecular Weight (g/mol)
This compoundC13H10FN199.22
Diethyl phosphate (byproduct)C4H11O4P154.10

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (199.22 / 353.32) x 100 ≈ 56.38%

This calculation highlights that even in an optimized reaction, a significant portion of the reactant mass ends up as a byproduct. Strategies to improve atom economy include designing synthetic routes that are addition-based rather than substitution or elimination-based.

Waste reduction strategies extend beyond atom economy and encompass the entire process. This includes:

Catalyst Recycling: Employing heterogeneous or recyclable catalysts minimizes waste from catalyst separation and disposal.

Solvent Reduction and Recycling: As discussed, solvent-free methods are ideal. When solvents are necessary, using greener alternatives and implementing recycling protocols are crucial.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize byproduct formation is a key aspect of waste reduction.

Sustainable Catalytic Methodologies

The development of efficient and recyclable catalysts is a major focus of green chemistry research. For the synthesis of this compound, several catalytic methods can be employed with a focus on sustainability.

Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl halide, is a powerful tool for C-C bond formation. researchgate.net A sustainable approach to synthesizing this compound via the Heck reaction would involve coupling 4-vinylpyridine with 1-fluoro-2-iodobenzene. To enhance the sustainability of this process, modern Heck protocols focus on:

Low Catalyst Loading: Using highly active palladium catalysts at very low concentrations.

Phosphine-Free Ligands: Avoiding the use of toxic and air-sensitive phosphine ligands.

Heterogeneous Catalysts: Employing palladium nanoparticles supported on materials like charcoal, zeolites, or magnetic nanoparticles, which can be easily recovered and reused. researchgate.net

Green Solvents: Utilizing water or other environmentally benign solvents.

Knoevenagel Condensation: As mentioned earlier, the Knoevenagel condensation provides another catalytic route. nih.govrsc.orgwikipedia.org Sustainable variations of this reaction often employ:

Solid Acid or Base Catalysts: Using recyclable catalysts such as zeolites, clays, or functionalized silicas. nih.gov

Biocatalysts: Exploring the use of enzymes to catalyze the condensation under mild conditions.

Catalyst-Free Conditions: In some cases, the reaction can be promoted by heat or microwave irradiation in the absence of a traditional catalyst, particularly under solvent-free conditions. rsc.org

Comparative Analysis of Catalytic Methods:

Catalytic MethodTypical ReactantsKey Sustainability AdvantagesPotential Challenges
Heck Coupling4-Vinylpyridine + 1-Fluoro-2-iodobenzeneHigh functional group tolerance; potential for low catalyst loading and recyclable catalysts.Use of palladium (a precious metal); potential for halide waste.
Wittig/HWE Reaction4-Pyridinecarboxaldehyde + 2-Fluorobenzylphosphonium salt/phosphonateWell-established and reliable; HWE offers better atom economy than the classical Wittig.Generation of stoichiometric phosphine oxide or phosphate byproducts.
Knoevenagel Condensation4-Pyridineacetic acid + 2-FluorobenzaldehydePotential for using benign catalysts (e.g., solid acids/bases) or catalyst-free conditions.May require elevated temperatures; substrate scope can be limited.

The choice of the most sustainable synthetic route to this compound will ultimately depend on a holistic assessment of all factors, including reaction efficiency, cost of reagents and catalysts, energy consumption, and the environmental impact of the entire process. Continued research into novel catalytic systems and solvent-free reaction conditions will undoubtedly lead to even greener and more efficient syntheses of this and other valuable chemical compounds.

Photophysical and Spectroscopic Investigations

Electronic Absorption Mechanisms and Excited State Transitions

The absorption of ultraviolet-visible (UV-Vis) light by a molecule induces the transition of electrons from the ground state to higher energy excited states. For π-conjugated systems like 4-(2-Fluorostyryl)pyridine, these transitions typically involve π → π* orbitals.

The UV-Vis absorption spectrum of a styrylpyridine is characterized by an intense absorption band corresponding to the π → π* electronic transition of the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the UV/Vis absorption spectra of various styrylpyridine compounds. For the parent molecule, 2-styrylpyridine (B8765038), a planar structure is the most stable form, with calculated structural parameters that are in close agreement with X-ray diffraction data. The main absorption band for 2-styrylpyridine is observed at approximately 309 nm, which is attributed to the π → π* transition. Similarly, 4-styrylpyridine (B85998) exhibits an absorption band around 303-304 nm.

Based on these related structures, the UV-Vis absorption spectrum of this compound is expected to exhibit a strong absorption band in a similar region. The introduction of substituents on the phenyl or pyridine (B92270) ring can influence the electronic properties and thus the absorption wavelength.

CompoundSolventAbsorption Maximum (λmax)Transition
2-Styrylpyridine (Experimental)Not Specified309 nmπ → π
4-Styrylpyridine (Experimental)Not Specified304 nmπ → π
trans-4-(m-cyanostyryl)pyridine (Calculated)Not Specified307.2 nmπ → π*

This table presents comparative data from related compounds to infer the potential absorption characteristics of this compound.

In molecules possessing both electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, resulting in an excited state with a more pronounced charge separation, known as an intramolecular charge transfer (ICT) state. In the case of styrylpyridines, the pyridine ring acts as an electron-accepting group, while the styryl fragment can act as the electron-donating part.

Computational studies on fluorinated organic molecules have shown that fluorine substitution can modulate physical and chemical properties. The introduction of a fluorine atom on the styryl ring of 4-styrylpyridine is expected to influence the energy levels of the molecular orbitals involved in the electronic transitions. Depending on its position (ortho, meta, or para), the fluorine atom can alter the energy of the π → π* transition, potentially leading to a shift in the absorption maximum.

Fluorescence Emission Mechanisms and Quantum Yield Studies

Following absorption of light and transition to an excited state, a molecule can return to the ground state through various radiative and non-radiative pathways. Fluorescence is the radiative process of emitting a photon from a singlet excited state.

The fluorescence emission spectrum provides information about the energy difference between the excited and ground states. The emission characteristics, such as the emission maximum (λem) and the fluorescence intensity, are sensitive to the molecular structure and the surrounding environment. For styrylpyridine derivatives, the fluorescence is often associated with the de-excitation from the π → π* excited state.

CompoundSolventEmission Maximum (λem)Quantum Yield (ΦF)
Coumarin-pyridine derivativesNot Specified402-415 nm6-19%
Substituted pyridine carbonitrile derivativesAcetonitrile (B52724)385-487 nmNot Specified

This table presents comparative fluorescence data from related compound families to provide context for the expected emission properties of this compound.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for characterizing the performance of a fluorophore.

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.

Absolute Method: This method directly measures the number of emitted and absorbed photons. Techniques such as integrating sphere measurements are used to collect all the emitted light from the sample. Calorimetric methods, which measure the heat generated due to non-radiative decay processes, can also be used for absolute quantum yield determination.

Relative Method: This is the more commonly used method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The quantum yield of the unknown sample (ΦF,x) can be calculated using the following equation:

ΦF,x = ΦF,st * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

ΦF,st is the quantum yield of the standard.

Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.

Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength, respectively.

nx and nst are the refractive indices of the sample and standard solutions, respectively.

To minimize errors, it is crucial to use dilute solutions (absorbance < 0.1) to avoid inner filter effects and to use the same excitation wavelength for both the sample and the standard. The selection of an appropriate standard with an emission profile close to that of the sample is also important.

Excited State Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton within a molecule upon photoexcitation. This phenomenon typically requires a specific molecular topology: a proton-donating group (like -OH or -NH) located in close proximity to a proton-accepting group, often linked by an intramolecular hydrogen bond.

For this compound, ESIPT is not an anticipated photochemical pathway. Its molecular structure lacks the requisite functional groups for such a proton transfer to occur. The molecule consists of a pyridine ring linked to a fluorinated styryl group, neither of which contains an acidic proton donor positioned appropriately relative to a proton acceptor. In contrast, derivatives such as 2-(2'-hydroxyphenyl)pyridines are classic examples of molecules designed to exhibit ESIPT, where the hydroxyl group can transfer a proton to the pyridine nitrogen in the excited state. nih.govresearchgate.net The absence of such a proton-donating moiety in this compound precludes this deactivation channel, causing its excited-state behavior to be governed by other processes.

Twisted Intramolecular Charge Transfer (TICT) States

Upon photoexcitation, molecules with electron-donating and electron-accepting groups connected by a π-system can undergo Intramolecular Charge Transfer (ICT). In many "push-pull" systems like styrylpyridines, this charge-separated state can be stabilized by a conformational change, specifically a rotation around a single bond connecting the donor and acceptor moieties. This leads to the formation of a non-emissive or weakly emissive, highly polar state known as the Twisted Intramolecular Charge Transfer (TICT) state. rsc.org

In this compound, the pyridine ring acts as an electron acceptor, while the fluorostyrene moiety can be considered the donor part of the molecule. Following excitation to a locally excited (LE) state, the molecule can relax into a planar ICT state (PICT) or, particularly in polar solvents, twist around the ethylenic bond to form a TICT state. nih.govnih.gov

The formation of the TICT state is highly dependent on the solvent's polarity and viscosity.

Polarity: Polar solvents stabilize the highly dipolar TICT state, favoring its formation and often leading to a quenching of fluorescence.

Viscosity: In highly viscous media, the physical rotation required to form the TICT state is hindered. This restriction can block the non-radiative TICT pathway, resulting in an enhancement of fluorescence emission from the LE or PICT state. nih.gov

The competition between radiative decay from the planar form and relaxation to the non-radiative TICT state is a key determinant of the fluorescence quantum yield of many styryl dyes. nih.gov

Time-Resolved Spectroscopy and Excited State Dynamics

Fluorescence Lifetime Measurements

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is highly sensitive to the molecule's environment and the various de-excitation pathways available to it. nih.gov For styryl dyes, including this compound, fluorescence lifetimes are significantly influenced by factors that affect the rate of non-radiative decay processes.

While specific lifetime data for this compound is not extensively documented, studies on analogous styrylpyridinium compounds provide insight into the expected behavior. Their lifetimes are typically in the nanosecond range and show strong dependence on the solvent. nih.govresearchgate.net

Table 1: Factors Influencing Fluorescence Lifetime in Styrylpyridines

FactorEffect on LifetimeRationale
Increasing Solvent Polarity DecreaseStabilization of the non-radiative TICT state increases the rate of non-radiative decay, shortening the lifetime.
Increasing Solvent Viscosity IncreaseHindrance of the rotation needed to form the TICT state reduces the rate of non-radiative decay, leading to a longer lifetime.
Molecular Aggregation IncreaseRestriction of intramolecular rotation in aggregates or solid state blocks the TICT pathway, enhancing fluorescence lifetime and quantum yield. rsc.org

These relationships make fluorescence lifetime measurements a powerful tool for probing the microenvironment of the fluorophore. nih.gov

Transient Absorption Spectroscopy for Excited State Intermediates

Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states. edinst.com A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time. This allows for the direct observation of excited-state populations and their evolution, including non-emissive intermediates. edinst.commdpi.com

For this compound, this technique would be instrumental in directly observing the dynamics of the LE, PICT, and TICT states. Key expected observations would include:

Excited State Absorption (ESA): Immediately after the pump pulse, a broad absorption band corresponding to the initially formed LE state would appear.

State Evolution: The decay of the LE state's absorption signal would be accompanied by the rise of signals corresponding to the PICT or TICT states, allowing the kinetics of these charge transfer and twisting processes to be determined.

Solvent Effects: By performing measurements in solvents of varying polarity and viscosity, the influence of the environment on the rates of ICT and TICT formation can be quantified. In polar solvents, a rapid decay of the LE state and the formation of the charge-transfer state would be expected.

This method provides a more complete picture of the excited-state landscape, especially for identifying "dark" states like the TICT state that are not observable through fluorescence spectroscopy. edinst.com

Vibrational Spectroscopy and Structural Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule by probing its vibrational modes.

For this compound, the vibrational spectrum can be understood by considering the characteristic frequencies of its constituent parts: the pyridine ring, the styryl (vinylbenzene) group, and the C-F bond.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Aromatic C-H Stretch 3100 - 3000Characteristic of both the pyridine and phenyl rings. pw.edu.pl
C=C Stretch (vinyl) 1650 - 1620Associated with the ethylenic double bond of the styryl linker.
Pyridine Ring C=C and C=N Stretches 1610 - 1430A series of sharp bands characteristic of the pyridine ring's aromatic system. nist.govresearchgate.net
C-F Stretch 1250 - 1000A strong absorption in the IR spectrum, characteristic of the fluorine substituent on the phenyl ring.
C-H Out-of-Plane Bending 900 - 675These bands are sensitive to the substitution pattern on the aromatic rings.

Analysis of these vibrational bands allows for confirmation of the molecular structure. For instance, the presence of bands in the 1610-1430 cm⁻¹ region confirms the integrity of the pyridine ring, while the C-F stretching frequency verifies the fluorination of the styryl moiety. msesupplies.comnih.gov Furthermore, theoretical calculations, such as those using Density Functional Theory (DFT), can be used to assign specific vibrational modes and correlate them with the molecule's geometry and electronic structure. nih.gov

Correlation of Vibrational Frequencies with Electronic Structure

The vibrational frequencies of this compound are intrinsically linked to its electronic structure. The introduction of the fluorine atom, an electron-withdrawing group, on the styryl moiety can influence the electron density distribution across the entire molecule. This, in turn, affects the force constants of the various bonds and consequently their vibrational frequencies.

The C=C and C=N stretching frequencies of the pyridine ring can be sensitive to the electronic communication with the fluorostyryl substituent. Enhanced conjugation between the pyridine and the fluorophenyl ring through the vinyl bridge would lead to a delocalization of π-electrons, which could result in a slight lowering of the C=C and C=N bond orders and a corresponding redshift (lower frequency) of their stretching vibrations.

Furthermore, the position of the C-F stretching band can provide insights into the electronic environment of the fluorophenyl ring. The electronic interplay between the fluorine atom and the π-system of the styrylpyridine framework can be probed by analyzing shifts in this characteristic frequency. Computational studies on similar pyridine derivatives have shown that theoretical calculations, such as those using Density Functional Theory (DFT), can provide valuable information on the vibrational spectra and their correlation with the electronic properties of the molecule nih.gov.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed three-dimensional picture of the molecule can be constructed.

¹H and ¹³C NMR Spectroscopic Insights

While specific experimental ¹H and ¹³C NMR data for this compound are not available in the provided search results, expected chemical shifts can be predicted based on the analysis of similar structures, such as fluorophenyl-substituted pyridines and styryl derivatives rsc.orghuji.ac.ilresearchgate.net.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the fluorophenyl ring, and the vinyl group.

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. The protons ortho to the nitrogen atom (H-2' and H-6') are generally the most deshielded.

Fluorophenyl Protons: The protons on the 2-fluorophenyl ring will also resonate in the aromatic region. The fluorine substitution will induce characteristic splitting patterns and shifts.

Vinyl Protons: The two protons of the vinyl group will likely appear as doublets in the δ 6.5-8.0 ppm range, with a coupling constant (J-value) indicative of their relative stereochemistry (typically >15 Hz for a trans-configuration).

¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

Pyridine Carbons: The carbons of the pyridine ring are expected to resonate in the δ 120-150 ppm region, with the carbon adjacent to the nitrogen (C-2' and C-6') being the most deshielded.

Fluorophenyl Carbons: The carbons of the fluorophenyl ring will show characteristic shifts due to the fluorine substituent. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Vinyl Carbons: The two vinyl carbons are expected to appear in the δ 120-140 ppm range.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on data from analogous compounds.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-2', H-6'8.5 - 8.7149 - 151
Pyridine H-3', H-5'7.2 - 7.5120 - 124
Pyridine C-4'-140 - 145
Vinyl H-α7.0 - 7.5125 - 130
Vinyl H-β7.5 - 8.0130 - 135
Fluorophenyl C-1-120 - 125 (d, JCF)
Fluorophenyl C-2-160 - 165 (d, ¹JCF)
Fluorophenyl H/C7.0 - 7.6115 - 135 (d, JCF)

2D NMR Techniques for Structural Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and to further probe the structure of this compound, various 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. This would allow for the definitive assignment of protons on the pyridine and fluorophenyl rings by tracing the through-bond connectivities. It would also confirm the coupling between the two vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different fragments of the molecule, such as the linkage between the vinyl group and the two aromatic rings.

Conformational Preferences in Solution

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the vinyl group to the pyridine and fluorophenyl rings. The preferred conformation in solution will be a balance of steric and electronic effects.

Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) , are the primary methods for determining through-space proximity of protons. By observing NOE cross-peaks between specific protons, the relative orientation of the different parts of the molecule can be determined. For instance, NOEs between the vinyl protons and the protons on the aromatic rings would provide direct evidence for the preferred rotational conformers.

It is likely that the molecule adopts a predominantly planar conformation to maximize π-conjugation, but steric hindrance between the ortho-protons of the rings and the vinyl protons might lead to some degree of twisting. The presence of the fluorine atom at the 2-position of the styryl group could introduce additional steric and electronic factors that influence the conformational equilibrium. Computational modeling could also be employed to calculate the energies of different conformers and to predict the most stable geometries, which could then be correlated with the experimental NMR data rsc.orgnih.gov.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-(2-Fluorostyryl)pyridine, DFT calculations offer a detailed understanding of its geometry, electronic orbitals, and spectroscopic parameters.

The initial step in the computational study of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311+G(d,p). researchgate.net Theoretical studies on similar styrylpyridine derivatives suggest that the trans-isomer is the most stable conformation, characterized by a planar or near-planar arrangement of the pyridine (B92270) and fluorophenyl rings. researchgate.net This planarity facilitates π-electron delocalization across the entire molecule.

Conformational analysis of this compound would involve exploring the rotational barriers around the single bonds, particularly the bond connecting the vinyl group to the pyridine ring and the bond connecting the vinyl group to the fluorophenyl ring. For related styrylpyridines, the energy barrier for the torsion of the phenyl ring is found to be significant, indicating a preference for a planar conformation. nih.gov The presence of the fluorine atom at the ortho position of the phenyl ring may introduce some steric hindrance, potentially leading to a slight deviation from perfect planarity.

ParameterTypical Calculated Value
C=C bond length (vinyl)1.34 Å
C-C bond length (vinyl-pyridine)1.47 Å
C-C bond length (vinyl-phenyl)1.48 Å
C-F bond length1.35 Å
C-N-C bond angle (pyridine)~117°
C-C=C bond angle (vinyl)~126°

Note: The values in this table are representative and are based on DFT calculations of structurally similar styrylpyridine molecules. Actual values for this compound may vary.

The electronic properties of this compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and electronic absorption characteristics. schrodinger.com

For π-conjugated systems like this compound, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The electron density of both the HOMO and LUMO is expected to be distributed across the entire conjugated backbone of the molecule. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 4-styrylpyridine (B85998). scirp.org This effect can influence the molecule's susceptibility to electrophilic and nucleophilic attack.

OrbitalEstimated Energy (eV)
HOMO-6.5 to -6.0
LUMO-2.0 to -1.5
HOMO-LUMO Gap4.0 to 4.5

Note: These energy values are estimations based on DFT calculations reported for analogous styrylpyridine and fluorinated aromatic compounds.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcome of chemical reactions based on the interaction between the HOMO of one reactant and the LUMO of another. ijcce.ac.ir In the context of this compound, FMO theory can be applied to rationalize its reactivity.

The distribution of the HOMO and LUMO across the molecule dictates its nucleophilic and electrophilic sites, respectively. The regions of the molecule with the highest HOMO density are most susceptible to attack by electrophiles, while regions with the highest LUMO density are prone to attack by nucleophiles. For this compound, the π-rich vinyl bridge and the aromatic rings are likely to be the primary sites of reactivity. FMO theory can be employed to predict the regioselectivity and stereoselectivity of various reactions, such as cycloadditions and electrophilic additions, involving this compound.

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies. nih.gov The calculated vibrational spectrum can be compared with experimental data (e.g., from FT-IR and Raman spectroscopy) to confirm the molecular structure and to aid in the assignment of vibrational modes.

For this compound, characteristic vibrational modes would include the C-H stretching and bending of the aromatic rings and the vinyl group, C=C stretching of the vinyl group, and the in-plane and out-of-plane bending of the rings. A key feature would be the C-F stretching vibration, which is typically observed in a specific region of the infrared spectrum. researchgate.net Theoretical calculations can provide the frequencies and intensities of these vibrations, offering a detailed spectral fingerprint of the molecule.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Vinyl C=C Stretch1650 - 1600
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1100
C-H Out-of-plane Bend900 - 650

Note: These are typical wavenumber ranges for the specified vibrational modes and are subject to variation based on the specific molecular environment and computational method.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic excited states and the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.com

TD-DFT calculations can accurately predict the electronic absorption spectra of molecules by determining the energies of vertical electronic transitions from the ground state to various excited states. For this compound, the primary absorption band in the UV-Vis region is expected to correspond to a π → π* transition, originating from the promotion of an electron from the HOMO to the LUMO. nih.gov

Studies on similar styrylpyridine compounds have shown that TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can provide absorption maxima (λ_max) that are in good agreement with experimental data. researchgate.net The position of the absorption maximum is influenced by the extent of π-conjugation and the nature of substituents. The electron-withdrawing fluorine atom may cause a slight shift in the absorption wavelength compared to the parent 4-styrylpyridine.

Furthermore, TD-DFT can be used to model the geometry of the first excited state, which is crucial for simulating fluorescence spectra. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. The simulation of emission spectra provides insights into the color and efficiency of the molecule's fluorescence.

PropertyPredicted Value
Main Absorption Band (λ_max)~300 - 320 nm
Primary Electronic TransitionHOMO → LUMO (π → π*)
Expected Emission Wavelength~350 - 450 nm

Note: These values are predictions based on TD-DFT studies of analogous styrylpyridine derivatives. The actual experimental values may differ.

Investigation of Excited State Geometries and Relaxation Pathways

The photophysical and photochemical properties of styrylpyridines are intrinsically linked to the geometries of their electronic excited states and the pathways through which they relax back to the ground state. While direct experimental characterization of these transient species is challenging, computational methods can elucidate these ultrafast processes.

Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Theoretical calculations on similar push-pull stilbene-like molecules suggest that the initial excitation is to a locally excited (LE) state. The subsequent relaxation dynamics are often governed by intramolecular charge transfer (ICT) and torsional motions around the ethylenic double bond. For related compounds like 4-(dimethylamino)pyridine, studies have shown solvent-dependent dual fluorescence from an initially excited state and a highly polar twisted intramolecular charge transfer (TICT) state. nih.gov The rate of this excited-state charge separation is influenced by the polarity and proton-donating ability of the solvent. nih.gov

For this compound, the fluorine substituent on the styryl moiety can influence the energy landscape of the excited state. Theoretical studies on analogous molecules indicate that the relaxation from the Franck-Condon region can proceed through a combination of planarization and twisting motions. The presence of conical intersections between the excited and ground state potential energy surfaces provides efficient non-radiative decay channels. In a study of a similar molecule, 4-(2'-hydroxyphenyl)pyridine, on-the-fly surface-hopping dynamics simulations revealed an ultrafast excited-state intramolecular proton transfer (ESIPT) occurring within 80 fs, leading to a keto tautomer that subsequently decays non-radiatively to the ground state via a conical intersection. rsc.org While this compound does not undergo ESIPT, this illustrates the importance of conical intersections in the rapid decay of excited states in this class of compounds.

The primary relaxation pathway for many stilbene-like dyes involves rotation around the central C=C bond, leading to a perpendicular conformation where the S₁ and S₀ states are nearly degenerate, facilitating rapid internal conversion back to the ground state. The fluorine atom's electronic properties (inductive electron withdrawal and weak resonance donation) can modulate the charge distribution in the excited state, thereby affecting the barrier to this rotation and influencing the fluorescence quantum yield and lifetime. Studies on other substituted styryl dyes have shown that the nature and position of substituents significantly impact the excited-state dynamics. rsc.org

Solvent Effects on Electronic Transitions

The electronic transitions of this compound, particularly the lowest energy π → π* transition, are sensitive to the solvent environment. This sensitivity, known as solvatochromism, arises from the differential solvation of the ground and excited states. The change in dipole moment upon excitation is a key determinant of the extent of solvatochromism.

In nonpolar solvents, the absorption and emission spectra are primarily influenced by dispersion interactions. As the solvent polarity increases, dipolar interactions become more significant. For molecules where the excited state is more polar than the ground state, a red shift (bathochromism) in the absorption and emission maxima is typically observed with increasing solvent polarity. This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the less polar ground state.

Theoretical approaches like Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (e.g., Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework can predict these solvatochromic shifts. nih.gov For instance, studies on p-nitroaniline, another molecule with a significant change in dipole moment upon excitation, have shown that a hybrid QM/MM approach can accurately predict the red solvatochromic shift of the charge-transfer state in polar solvents. nih.gov

Hydrogen bonding can also play a crucial role in protic solvents like alcohols. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor. These specific interactions can lead to further stabilization of the electronic states and cause significant spectral shifts that may not be fully captured by simple continuum models. osti.gov Investigations into similar compounds have demonstrated that both non-specific dipolar interactions and specific hydrogen-bonding play important roles in determining the position of absorption and fluorescence maxima. osti.gov

SolventDielectric Constant (ε)Predicted λ_max (abs) ShiftPredicted λ_max (em) Shift
Cyclohexane2.02ReferenceReference
Dioxane2.21Small Red ShiftSmall Red Shift
Acetonitrile (B52724)37.5Moderate Red ShiftSignificant Red Shift
Methanol32.7Moderate Red ShiftSignificant Red Shift

Note: This table represents expected qualitative trends based on the principles of solvatochromism for a molecule with an expected increase in dipole moment upon excitation. Actual values for this compound require specific computational studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound, offering insights into its dynamics, conformational flexibility, and interactions with its surroundings at an atomistic level.

Solvation Dynamics and Intermolecular Interactions

MD simulations can model the explicit arrangement of solvent molecules around a solute, providing a detailed picture of the solvation shell. By analyzing radial distribution functions (RDFs), one can determine the probable distances of solvent atoms from specific atoms of this compound. For example, in an aqueous solution, the RDF for water oxygen atoms around the pyridine nitrogen would reveal the structure of the hydrogen-bonded water molecules.

The dynamics of solvation are also accessible through MD. Following a simulated electronic excitation of the solute, the surrounding solvent molecules will reorganize to accommodate the new charge distribution of the excited state. This solvent relaxation process occurs on a picosecond timescale and can be monitored through time-correlation functions. This information is crucial for understanding the time-dependent Stokes shift observed in time-resolved fluorescence experiments. QM/MM MD simulations are particularly powerful for studying such phenomena as they treat the solute quantum mechanically while the solvent is treated classically. mdpi.com

Conformational Sampling and Flexibility Analysis

High-level quantum computations combined with MD simulations have been used to study the preferred pucker of sugar rings in fluorinated nucleosides, demonstrating the power of this combined approach in understanding conformational preferences. nih.gov For this compound, such simulations would likely show a preference for a largely planar conformation to maximize π-conjugation, with thermal fluctuations leading to transient non-planar structures. The fluorine substitution may introduce steric hindrance that influences the preferred orientation of the phenyl ring relative to the vinyl group.

Interaction with Biological Macromolecules (Computational Docking/MD)

Due to the prevalence of the pyridine scaffold in medicinal chemistry, it is valuable to explore the potential interactions of this compound with biological targets like proteins and nucleic acids. mdpi.com Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on a force field.

For example, docking studies of pyridine derivatives with kinases have identified key interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues in the active site, as well as hydrophobic interactions. nih.gov A docking simulation of this compound into a hypothetical binding site could reveal potential hydrogen bonds involving the pyridine nitrogen and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic picture of the interactions. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

Target ProteinKey Interacting Residues (Hypothetical)Type of Interaction
Kinase Hinge RegionValine, AlanineHydrogen Bond (via Pyridine-N)
Aromatic PocketPhenylalanine, Tyrosineπ-π Stacking
Hydrophobic PocketLeucine, IsoleucineHydrophobic Interaction

Note: This table provides hypothetical interaction data based on common binding modes of pyridine-containing fragments. Specific results require docking studies with a defined biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are publicly available, the principles of QSAR can be discussed in the context of this molecule.

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to create an equation that relates the descriptors to the activity.

For a series of substituted styrylpyridines, a QSAR model could be developed to predict, for example, their inhibitory activity against a particular enzyme. The model might reveal that activity is positively correlated with the hydrophobicity of the substituents and negatively correlated with their steric bulk. For this compound, the fluorine atom would contribute to descriptors such as the electrostatic potential and hydrophobicity. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a more detailed understanding by relating the 3D steric and electrostatic fields around the molecules to their activity. nih.gov Such models can be highly predictive and are valuable tools in drug discovery for optimizing lead compounds. nih.gov

Development of QSAR Models for Predictive Analysis

The development of a QSAR model for this compound and its analogs would begin with the collection of a dataset of structurally related compounds with experimentally determined biological activities. nih.gov The goal of a QSAR model is to establish a mathematical relationship between the chemical structure and the biological activity. researchgate.net

The process typically involves dividing the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive ability on compounds not used during model development. nih.govnih.gov Various statistical methods can be employed to develop the model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

For instance, a hypothetical QSAR study on a series of styrylpyridine derivatives, including this compound, might aim to predict their inhibitory activity against a specific enzyme. The resulting model would be an equation that quantitatively links molecular descriptors to the observed activity.

Table 1: Hypothetical Example of a QSAR Model Equation

Model TypeEquation
Multiple Linear Regressionlog(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Note: This table represents a generalized form of a QSAR equation and is for illustrative purposes only. The actual descriptors and coefficients would be determined from the specific study.

Descriptor Generation and Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. mdpi.com These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, a wide array of descriptors would be calculated using specialized software.

Examples of descriptor classes include:

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, logP (lipophilicity), and counts of specific atoms or functional groups. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and can include molecular surface area and volume. nih.gov

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these can describe electronic properties such as orbital energies (HOMO, LUMO) and partial charges on atoms. frontiersin.org

Following generation, a crucial step is the selection of a subset of relevant descriptors to be included in the final QSAR model. This is done to avoid overfitting and to create a more interpretable model. Techniques like genetic algorithms or stepwise regression are often used for this purpose. frontiersin.org

Table 2: Examples of Molecular Descriptors Potentially Relevant for this compound

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
LipophilicitylogPHydrophobicity
ElectronicDipole MomentPolarity of the molecule
TopologicalWiener IndexBranching of the molecular skeleton
Quantum-ChemicalHOMO EnergyElectron-donating ability

Note: This table provides examples of descriptor types. The actual descriptors selected would depend on the specific biological activity being modeled.

Validation of QSAR Models

The validation of a QSAR model is essential to ensure its reliability and predictive power. researchgate.net Validation is performed both internally and externally. nih.gov

Internal validation techniques assess the robustness of the model using the training set data. Common methods include:

Cross-validation (Leave-One-Out or Leave-N-Out): In this process, a small portion of the training data is left out, the model is rebuilt, and the activity of the omitted data is predicted. This is repeated until all data points have been left out once. The predictive ability is often expressed as the cross-validated correlation coefficient (Q²). mdpi.com A Q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

Bootstrapping: This involves randomly sampling the training set with replacement to create multiple new training sets, and the model's performance is averaged over these sets. mdpi.com

External validation is the most stringent test of a model's predictive capability and involves using the model to predict the biological activities of the compounds in the test set. nih.gov The predictive performance is typically evaluated by the predictive correlation coefficient (R²pred). mdpi.com

Table 3: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training data.> 0.6
Q² (Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive R² for external test set)Measures the predictive ability of the model for new data.> 0.5
RMSE (Root Mean Square Error)Represents the standard deviation of the residuals (prediction errors).As low as possible

Note: The acceptable values can vary depending on the specific application and dataset. nih.gov

Chemical Reactivity and Mechanistic Pathways

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine (B92270) and Styryl Moieties

The presence of both a pyridine and a fluorinated benzene (B151609) ring within the molecule provides multiple sites for aromatic substitution reactions, with the regiochemical outcome being highly dependent on the nature of the attacking species (electrophile or nucleophile).

Pyridine Moiety: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic governs its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophiles. Reactions, when they do occur, require harsh conditions. researchgate.netresearchgate.net Substitution proceeds preferentially at the C-3 and C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions is disfavored because it would place a destabilizing positive charge on the electronegative nitrogen atom in the resonance structures of the cationic intermediate (arenium ion). khanacademy.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.org Attack at these positions allows the negative charge of the anionic intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comrsc.orgbeilstein-journals.org In 4-(2-Fluorostyryl)pyridine, the C-4 position is blocked, so nucleophilic attack would be directed to the C-2 and C-6 positions.

Styryl Moiety: The fluorophenyl ring is also subject to aromatic substitution, with regioselectivity influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The fluorine atom and the vinyl group are both ortho-, para-directing groups. libretexts.orgyoutube.com However, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, which outweighs its resonance-donating effect. rsc.org The pyridyl group, being strongly electron-withdrawing, further deactivates the entire styryl system. Therefore, electrophilic substitution on the fluorophenyl ring is expected to be slow and would likely occur at positions ortho or para to the fluorine and vinyl substituents, though with reduced reactivity.

The following table summarizes the predicted regioselectivity for substitution reactions on this compound.

MoietyReaction TypePredicted Position(s) of AttackRationale
Pyridine ElectrophilicC-3, C-5Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. khanacademy.org
Pyridine NucleophilicC-2, C-6Allows delocalization of the negative charge onto the electronegative nitrogen atom in the reaction intermediate, providing stabilization. stackexchange.comrsc.org
Phenyl ElectrophilicC-3', C-5', C-6' (ortho/para to F and vinyl group)Directing effect of existing substituents. libretexts.org However, the ring is strongly deactivated, making the reaction difficult.
Phenyl NucleophilicUnlikely (requires strong activation)The phenyl ring is not sufficiently electron-deficient for typical SNAr reactions unless further activated by strong electron-withdrawing groups (e.g., -NO2).

The fluorine atom exerts a profound influence on the molecule's reactivity through its potent inductive and weaker resonance effects.

On the Pyridine Moiety: While not directly attached, the fluorine atom's electron-withdrawing nature, transmitted through the styryl bridge, further deactivates the pyridine ring towards electrophilic attack. Conversely, this same effect can enhance its susceptibility to nucleophilic attack by further lowering the electron density of the ring system.

On the Styryl Moiety: Fluorine's primary role is deactivation of the phenyl ring towards electrophilic substitution. In the context of nucleophilic aromatic substitution, fluorine is known to be an excellent leaving group and strongly activates rings for SNAr. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. This is attributed to the high electronegativity of fluorine, which stabilizes the transition state during nucleophilic attack. While SNAr on the fluorophenyl ring of this specific molecule is unlikely without additional activation, the principle illustrates fluorine's activating effect in suitable substrates.

Oxidation and Reduction Pathways

The unsaturated nature of both the pyridine ring and the styryl double bond in this compound makes it amenable to both oxidation and reduction reactions, which can be induced electrochemically or photochemically.

The electrochemical reduction of styrylpyridines has been investigated. The parent compound, 4-styrylpyridine (B85998), exhibits well-defined reduction behavior. In anhydrous dimethylformamide (DMF), it undergoes two distinct one-electron reduction steps. rsc.org The first reduction is a reversible process that forms a stable anion radical. rsc.org The second reduction occurs at a more negative potential. rsc.org

The introduction of an electron-withdrawing fluorine atom onto the styryl ring in this compound is expected to make the reduction potentials more positive, facilitating the acceptance of electrons compared to the non-fluorinated analogue.

The table below shows the experimental redox potentials for 4-styrylpyridine, which serve as a model for the expected behavior of its fluorinated derivative.

CompoundReduction WavePotential (E½ vs. SCE) in DMFMechanismReference
4-Styrylpyridine1st-1.88 VReversible, one-electron transfer rsc.org
4-Styrylpyridine2nd-2.22 VOne-electron transfer rsc.org

SCE: Saturated Calomel Electrode

In protic media, such as aqueous methanol, the reduction of 4-styrylpyridine follows a different pathway, consuming multiple electrons and protons to yield dihydro-derivatives and dimeric products. rsc.org

Styrylpyridines, as aza-analogues of stilbene (B7821643), possess a rich photochemistry dominated by two primary competing pathways upon irradiation with UV light: trans-cis (or E-Z) isomerization and oxidative photocyclization. rsc.orgscispace.com

trans-cis Isomerization: Absorption of a photon promotes the molecule from the ground state (typically the more stable trans isomer) to an excited singlet state. From this excited state, rotation around the central carbon-carbon double bond can occur, leading to the formation of the cis isomer. The molecule then returns to the ground state as a mixture of trans and cis isomers. This process is often reversible, and the composition of the photostationary state depends on the excitation wavelength and the quantum yields of the forward and reverse reactions. acs.org

Photo-oxidation can also occur, particularly if the molecule is exposed to light in the presence of a photosensitizer. This can generate singlet oxygen, which may react with the electron-rich double bond of the styryl moiety, potentially leading to the formation of hydroperoxides or cleavage products.

Cycloaddition Reactions

The vinyl group of the styryl moiety in this compound can participate in cycloaddition reactions, most notably acting as the 2π-electron component (dienophile) in a [4+2] Diels-Alder reaction. khanacademy.orgyoutube.com

The reactivity of the double bond as a dienophile is influenced by the electronic nature of the substituents. The electron-withdrawing pyridyl group tends to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate reactions with electron-rich dienes in normal-electron-demand Diels-Alder reactions.

However, studies on related fluorinated dienophiles have shown that fluorine substitution can have complex effects. For instance, the reaction of α-fluoro-2-vinyl pyridine with cyclopentadiene (B3395910) was found to be significantly slower than that of the non-fluorinated parent compound and also exhibited a reversal in stereoselectivity. nih.gov This suggests that while the styryl double bond in this compound is a potential participant in Diels-Alder reactions, its reactivity and selectivity will be subtly modulated by the fluorine atom. beilstein-journals.orgnih.gov

The pyridine ring itself is generally resistant to participating as a diene in Diels-Alder reactions due to its aromatic stability. While azadienes can undergo inverse-electron-demand Diels-Alder reactions to form pyridines, the fully aromatic pyridine ring does not typically behave this way under standard conditions. acsgcipr.orgrsc.org Therefore, the most probable cycloaddition pathway for this compound involves the styryl double bond reacting with a suitable diene.

Photochemical Isomerization and Dimerization

Like other stilbene and styrylpyridine derivatives, this compound is photochemically active, undergoing reversible cis-trans isomerization and irreversible [2+2] photodimerization upon exposure to UV radiation.

Upon absorption of a photon (typically UV light), the stable trans-isomer of a styrylpyridine is promoted from the ground state (S₀) to an excited singlet state (S₁). In the S₁ state, the rotational barrier around the central ethylenic double bond is significantly reduced. The molecule then undergoes rapid rotation around this C=C bond to reach a twisted, non-planar conformation known as the perpendicular intermediate. acs.org This twisted geometry facilitates non-radiative decay back to the S₀ ground state through a conical intersection. From this point on the ground state potential energy surface, the molecule can relax to either the trans- or the cis-isomer, completing the isomerization process. nih.gov The reverse process, cis-to-trans isomerization, follows a similar pathway.

The presence of fluorine substituents on the phenyl ring can significantly influence the photochemistry. Studies on polyfluorinated stilbenes have shown that fluorine substitution can alter the ordering and nature of the excited states. acs.org For example, deep symmetric fluorination can lead to a "sudden polarization effect," where interaction between quasi-degenerate excited states results in a symmetry-broken, zwitterionic S₁ state even near the planar Franck-Condon region. acs.org This alteration of the excited state's electronic character can affect the dynamics and efficiency of the isomerization process.

Irradiation of trans-4-styrylpyridines, particularly in concentrated solutions or the solid state, leads to [2+2] photocycloaddition, yielding cyclobutane (B1203170) dimers. acs.orgacs.org The regiochemistry and stereochemistry of the resulting dimer are highly dependent on the pre-alignment of the monomer molecules before photoexcitation.

In neutral, non-polar solvents, irradiation of trans-4-styrylpyridine typically results in a mixture of cis-trans isomerization and the formation of several cyclobutane dimers with low selectivity. acs.org However, the reaction outcome can be dramatically controlled. In acidic media, protonation of the pyridine nitrogen leads to the formation of a pyridinium (B92312) salt. This enables a strong cation-π interaction between the electron-poor pyridinium ring of one molecule and the electron-rich phenyl ring of a neighboring molecule. acs.org This interaction pre-organizes the monomers into a head-to-tail arrangement, which upon irradiation, selectively yields the syn-head-to-tail (syn-HT) dimer (r-1,c-2,t-3,t-4-tetrasubstituted cyclobutane). acs.org This selective dimerization proceeds through an excited singlet state and is generally unaffected by the presence of oxygen. acs.org

Similarly, the alignment and subsequent photodimerization can be controlled in the solid state through crystal engineering, for example, by forming co-crystals with hydrogen bonding templates like aromatic dicarboxylic acids or by coordination to metal centers. acs.orgresearchgate.net Research on silver(I) complexes with styrylpyridine ligands, including 2'-fluoro-4-styrylpyridine, has demonstrated that crystal packing directs the photodimerization, sometimes accompanied by a photosalient effect where crystals leap or shatter upon irradiation due to the strain induced by the reaction. researchgate.net

Table 2: Predominant Photoreaction Products of trans-4-Styrylpyridine under Different Conditions

ConditionMajor Product(s)Controlling Interaction
Dilute Neutral Solutioncis-4-StyrylpyridineUnimolecular Isomerization
Concentrated Acidic Solutionsyn-Head-to-Tail DimerIntermolecular Cation-π Interaction
Solid-State Co-crystalSpecific Cyclobutane Dimer(s)Crystal Packing / Hydrogen Bonding
Data derived from studies on the parent compound 4-styrylpyridine. acs.orgacs.org

Coordination Chemistry and Metal Complexation

This compound functions as a monodentate N-donor ligand, coordinating to metal centers through the lone pair of electrons on the pyridine nitrogen atom. Its coordination behavior is analogous to that of pyridine and other substituted pyridine ligands. It has been used to synthesize discrete metal complexes and coordination polymers with various transition metals, including copper(II), zinc(II), iron(II), and silver(I). researchgate.netmdpi.comresearchgate.net

The pyridine ring acts as a good σ-donor and a modest π-acceptor. The electronic properties of the ligand can be subtly tuned by the substituents. The styryl group is a bulky substituent that can influence the steric environment around the metal center and affect the packing of complexes in the solid state. The 2-fluoro substituent on the phenyl ring is weakly electron-withdrawing, which slightly reduces the basicity (and thus the σ-donor strength) of the pyridine nitrogen compared to the unsubstituted 4-styrylpyridine.

In metal complexes, this compound can support various coordination geometries. For example, with copper(II), it can form square planar complexes such as [Cu(4-spy)₂(NCS)₂]. researchgate.net With iron(II), it forms pseudo-octahedral complexes of the type [Fe(stpy)₄(NCSe)₂], where the magnetic properties can be influenced by the cis/trans configuration of the ligand. The bulky nature of the ligand and the potential for π-π stacking interactions between the aromatic rings can play a significant role in the self-assembly of supramolecular architectures. researchgate.net Furthermore, the photoreactive nature of the styryl moiety is retained upon coordination, allowing for post-synthetic modification of the complexes through [2+2] photodimerization, potentially linking discrete complexes into higher-dimensional coordination polymers. mdpi.com

Formation of Coordination Complexes with Transition Metals

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a variety of transition metal ions. This coordination behavior is analogous to that of similar pyridine derivatives, such as 4-styrylpyridine and 4-vinylpyridine (B31050), which have been shown to form stable complexes with metals like zinc(II) and copper(II). mdpi.comkpi.uapku.edu.cn The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

The general reaction for the formation of a coordination complex can be represented as:

nL + M(X)m → [M(L)n]Xm

Where:

M represents the transition metal ion.

L is the this compound ligand.

X is the counter-anion from the metal salt.

n is the number of ligands coordinated to the metal center, and m is the number of counter-anions.

The stoichiometry and geometry of the resulting complex are influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination number), the reaction conditions (temperature, solvent, and concentration), and the steric and electronic properties of the ligand itself. For instance, transition metals can form complexes with various coordination numbers, commonly ranging from four to six, leading to geometries such as tetrahedral, square planar, or octahedral. wikipedia.orgjscimedcentral.com

While specific studies on this compound are not extensively documented, research on the closely related 4-styrylpyridine has demonstrated the formation of discrete mononuclear and dinuclear complexes. mdpi.comresearchgate.net For example, a square planar copper(II) complex with 4-styrylpyridine has been synthesized and characterized. researchgate.net It is reasonable to expect that this compound would exhibit similar coordination behavior, acting as a monodentate ligand through its pyridine nitrogen.

The presence of the 2-fluoro substituent on the styryl moiety is not expected to sterically hinder the coordination at the distant pyridine nitrogen. However, its electron-withdrawing nature could subtly influence the electron density on the pyridine ring, potentially affecting the strength of the metal-ligand bond. This electronic effect could, in turn, impact the stability and reactivity of the resulting coordination complexes.

Table 1: Expected Coordination Complexes of this compound with Various Transition Metals (Hypothetical)

Metal IonExpected GeometryPotential Ancillary Ligands
Cu(II)Square Planar, OctahedralHalides, Pseudohalides, Carboxylates
Zn(II)Tetrahedral, OctahedralCarboxylates, Nitrates
Pt(II)Square PlanarAcetylacetonate
Ru(II)OctahedralBipyridine, Terpyridine, Carbonyls

This table is based on the known coordination chemistry of similar pyridine-based ligands and serves as a predictive guide.

Spectroscopic Signatures of Metal Complexation

The formation of coordination complexes between this compound and transition metals can be readily monitored and characterized using various spectroscopic techniques. The coordination of the pyridine nitrogen to a metal center induces significant changes in the electronic and vibrational energy levels of the ligand, which are reflected in its spectroscopic profiles.

UV-Visible Spectroscopy:

The electronic absorption spectra of this compound are expected to be dominated by π-π* transitions within the styrylpyridine backbone. Upon coordination to a transition metal, new absorption bands are likely to appear, which can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.govuoa.gr

MLCT bands typically arise from the excitation of an electron from a metal d-orbital to a π* orbital of the ligand. These are common in complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals.

LMCT bands involve the transfer of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital.

The energy of these charge-transfer bands is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand. The presence of the electron-withdrawing fluorine atom in this compound could lower the energy of the ligand's π* orbitals, potentially leading to a red-shift (bathochromic shift) of the MLCT bands compared to complexes of unsubstituted 4-styrylpyridine.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for confirming the coordination of the pyridine ring to the metal center. The vibrational modes of the pyridine ring, particularly the C=N and C=C stretching vibrations, are sensitive to coordination. Upon complexation, these bands typically shift to higher frequencies (a blue shift) due to the kinematic coupling and the increase in bond order upon electron donation to the metal. kpi.ua For instance, in poly(4-vinylpyridine) complexes with ruthenium(II), the in-plane C=N stretching of the pyridine ring shows a characteristic blue shift. kpi.ua

Luminescence Spectroscopy:

Many transition metal complexes, particularly those of d6, d8, and d10 metal ions, exhibit luminescence. uoa.gr The photophysical properties of complexes containing styryl-functionalized ligands are of particular interest due to the potential for tunable emissions. nih.govacs.org The emission in such complexes can originate from various excited states, including ligand-centered (LC), MLCT, or LMCT states.

Complexes of this compound are anticipated to be luminescent, with the emission properties being influenced by both the metal center and the fluorinated ligand. The extended π-conjugation of the styryl moiety can lead to emissions in the visible region of the electromagnetic spectrum. nih.gov The fluorine substituent, through its electronic effects, could further modulate the energy of the emissive state, leading to shifts in the emission wavelength. For example, in platinum(II) complexes of substituted styryl-2-phenylpyridines, the emission wavelength is sensitive to the electronic nature of the substituent on the styryl ring. nih.gov

Table 2: Anticipated Spectroscopic Changes upon Complexation of this compound

Spectroscopic TechniqueObservable ChangeInterpretation
UV-VisibleAppearance of new absorption bandsMetal-to-Ligand or Ligand-to-Metal Charge Transfer
InfraredShift of pyridine ring vibrational modes to higher frequenciesCoordination of the pyridine nitrogen to the metal
LuminescenceEmission in the visible regionRadiative decay from excited states (LC, MLCT, or LMCT)

This table provides a general overview of the expected spectroscopic signatures based on analogous systems.

Derivative Design, Synthesis, and Structure Property Relationships

Rational Design Principles for 4-(2-Fluorostyryl)pyridine Derivatives

The rational design of derivatives based on the this compound scaffold involves systematic structural modifications to modulate its biological and physical properties. Design strategies typically focus on three key areas: the pyridine (B92270) ring, the styryl moiety, and the incorporation of new functional groups.

Modification of the Pyridine Ring

While specific SAR data for this compound is limited in publicly accessible literature, general principles suggest that substitutions at positions 2, 3, 5, and 6 of the pyridine ring could yield derivatives with altered properties. For example, introducing small alkyl or alkoxy groups could enhance lipophilicity, potentially improving cell membrane permeability.

Table 1: Hypothetical Modifications of the Pyridine Ring and Their Predicted Effects

Position of SubstitutionSubstituent TypePotential Effect on Properties
2- or 6-positionElectron-donating group (e.g., -CH₃, -OCH₃)Increased basicity, potential change in binding selectivity.
3- or 5-positionElectron-withdrawing group (e.g., -CN, -NO₂)Decreased basicity, altered electronic distribution of the π-system.
Any positionHydrogen bond donor/acceptor (e.g., -OH, -NH₂)Increased hydrophilicity, potential for new interactions with biological targets.

Substitution on the Styryl Moiety

The styryl portion of the molecule, particularly the phenyl ring, is another prime target for modification. The existing fluorine atom at the 2-position already creates a specific electronic and steric environment. Further substitutions on this ring can modulate the molecule's conformation, electronic properties, and interactions with target macromolecules. For instance, studies on other styryl-based compounds have shown that electron-donating substituents on the phenyl ring can enhance fluorescence properties, while electron-withdrawing groups may have more varied effects researchgate.net.

Adding substituents can also influence the planarity of the molecule, which can be crucial for intercalation with DNA or fitting into the active sites of enzymes. The position of the new substituent (ortho, meta, or para to the vinyl group) will dictate its steric and electronic influence.

Table 2: Potential Substitutions on the Styryl Moiety and Their Rationale

Position on Phenyl RingSubstituent (R)Design Rationale
4-position (para)-OH, -OCH₃Introduce hydrogen bonding capability; potential antioxidant properties.
3-position (meta)-Cl, -CF₃Increase lipophilicity and metabolic stability.
Multiple positionsAdditional Fluorine atomsEnhance binding affinity through fluorine's unique interactions and improve metabolic stability.

Incorporation of Additional Functional Groups

Introducing novel functional groups that are not directly attached to the aromatic rings can provide access to new chemical space and properties. These groups can act as linkers to other molecules, improve water solubility, or introduce specific functionalities for therapeutic or diagnostic applications. For example, attaching a carboxylic acid or an amine group could improve aqueous solubility and provide a handle for conjugation to biomolecules. Studies on pyridine derivatives have demonstrated that the presence of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance antiproliferative activity against various cancer cell lines mdpi.com.

Synthetic Strategies for Diverse Derivatives

The generation of a wide range of this compound derivatives for screening and optimization relies on efficient and versatile synthetic methodologies. Modern approaches such as parallel synthesis and chemo- or regioselective reactions are key to this process.

Parallel Synthesis and Combinatorial Approaches

Parallel synthesis is a powerful strategy for rapidly generating large libraries of related compounds, which is essential for efficient SAR studies mdpi.com. In this approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated manner (e.g., in a 96-well plate format).

For this compound derivatives, a potential parallel synthesis strategy could involve a common precursor, such as a boronic acid or ester derivative of this compound, which could then be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a library of coupling partners. Alternatively, a library could be built by starting with various substituted picolines and 2-fluorobenzaldehydes to create a diverse set of core scaffolds. Solid-phase synthesis, where the initial molecule is attached to a resin, can streamline the purification process, as excess reagents and by-products can be washed away easily researchgate.net.

Chemo- and Regioselective Synthesis

When a molecule has multiple reactive sites, achieving selectivity is crucial for creating specific, well-defined derivatives. Chemo- and regioselective synthesis methods allow for the functionalization of one specific position in the presence of other potentially reactive sites nih.govnih.gov.

For the this compound scaffold, regioselective synthesis is critical for targeted modifications. For example, regioselective C-H functionalization techniques could be employed to introduce substituents at a specific position on the pyridine ring without needing to pre-functionalize it with a leaving group researchgate.net. The inherent electronic properties of the pyridine ring make certain positions more susceptible to either nucleophilic or electrophilic attack. By carefully choosing reagents and reaction conditions, chemists can direct the addition of new functional groups to the desired location, avoiding the formation of isomeric mixtures and simplifying purification. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all reactants, are another efficient method for generating molecular diversity in a regioselective manner nih.gov.

Systematic Investigation of Structure-Photophysical Property Relationships

The photophysical behavior of styrylpyridine derivatives is highly sensitive to their molecular architecture. By altering substituents and structural rigidity, key properties such as absorption maxima, emission wavelengths, and fluorescence quantum yields can be precisely controlled.

The introduction of various functional groups onto the styrylpyridine scaffold significantly influences its electronic transitions, leading to shifts in absorption and emission spectra. The nature and position of these substituents dictate the extent of these changes.

Generally, the position of the nitrogen atom in the pyridine ring can cause slight changes in the maximum absorption wavelengths. For many para-substituted styrylpyridines, the effect of the substituent on the absorption and emission maxima is minimal. However, notable exceptions exist; for instance, a methoxy group can induce an observable bathochromic (red) shift. The introduction of electron-withdrawing groups like cyano (-CN) or electron-donating groups like methyl (-CH₃) may not produce a significant effect on the UV-Vis spectra in some systems.

Conversely, in other pyridine-based systems, the electronic nature of the substituent plays a more direct role. Studies on 2-oxonicotinonitrile derivatives have shown that introducing an electron-withdrawing group, such as a cyano group, leads to a significant enhancement in fluorescence quantum yield. nih.gov In contrast, an electron-donating substituent in the fourth position of the pyridine ring causes a sharp decrease in radiative efficiency. nih.gov This highlights that the impact of a substituent is highly dependent on the specific molecular framework.

In a study of thieno[3,2-c]pyridine (B143518) derivatives, it was found that substituents on the aryl group introduced via Suzuki coupling had a predominant effect on fluorescence properties, whereas an electron-donating amine at the C4 position had no significant effect. nih.gov This demonstrates that the location of the substitution is as critical as the nature of the substituent itself.

Changes in solvent polarity can also modulate the spectral properties. For some 2-oxonicotinonitrile compounds, switching from acetonitrile (B52724) to acetic acid results in a hypsochromic (blue) shift in absorption, while using pyridine as a solvent leads to a bathochromic shift in both absorption and emission. nih.gov

Compound ClassSubstituent EffectSpectral ShiftReference
para-StyrylpyridinesMethoxy groupBathochromic (red shift) in absorption/emission
2-OxonicotinonitrilesElectron-withdrawing group (e.g., -CN)Increased fluorescence quantum yield nih.gov
2-OxonicotinonitrilesElectron-donating groupDecreased fluorescence efficiency nih.gov
Thieno[3,2-c]pyridinesAryl group at C3Predominant effect on fluorescence nih.gov
Thieno[3,2-c]pyridinesAmine group at C4No significant effect on fluorescence nih.gov
2-OxonicotinonitrilesAcetic Acid (solvent)Hypsochromic (blue shift) in absorption nih.gov
2-OxonicotinonitrilesPyridine (solvent)Bathochromic (red shift) in absorption/emission nih.gov

The fluorescence quantum yield (Φf), a measure of a molecule's emission efficiency, is a critical parameter that is highly dependent on the molecular structure. For derivatives of this compound, this property can be tuned through strategic chemical modifications.

Achieving precise control over Φf is notably challenging because it is affected by a multitude of radiative and non-radiative decay pathways. rsc.org However, clear relationships have been established in related systems. For instance, in a series of 4'-phenyl-2,2′:6′2′′-terpyridyl derivatives, the fluorescence quantum yield exhibits a global S-shaped dependence on the magnitude of charge separation between the ground and excited states. rsc.org This suggests that modulating the intramolecular charge transfer (ICT) character of the molecule is a key strategy for tuning its brightness.

Research on substituted 2-oxonicotinonitriles demonstrated that an electron-withdrawing cyano group can lead to a maximum Φf of 85%, a more than threefold increase compared to the parent compound. nih.gov Conversely, an electron-donating group in the same position leads to a sharp reduction in fluorescence efficiency. nih.gov In another study on azulenyl-substituted terpyridines, the quantum yield was found to vary significantly, from 0.14 to 0.64, depending on the placement of methyl groups, which altered the twisting of the aromatic components. nih.gov

The following table presents data on the quantum yields of various pyridine-containing fluorescent compounds, illustrating the impact of structural modifications.

Compound SystemSubstituent/ModificationSolventFluorescence Quantum Yield (Φf)Reference
2-Oxonicotinonitrile-CNAcetic Acid0.85 nih.gov
2-Oxonicotinonitrile-CF₃Acetic Acid0.74 nih.gov
2-Oxonicotinonitrile-HAcetic Acid0.21 nih.gov
2-Oxonicotinonitrile-CH₃Acetic Acid0.13 nih.gov
4'-Azulenyl-terpyridineParent compound-0.14 nih.gov
4'-Azulenyl-terpyridineMethyl groups on azulene (B44059) ring-0.64 nih.gov
Indazole-benzothiadiazoleN-1 methylated ("aromatic" form)Dichloromethane0.96 arkat-usa.org
Indazole-benzothiadiazoleN-2 methylated ("quinoid" form)Dichloromethane0.77 arkat-usa.org

The conformational freedom of a fluorophore is a crucial determinant of its photophysical properties. Generally, increasing molecular rigidity enhances fluorescence emission by restricting non-radiative decay pathways, such as those involving molecular vibrations and rotations. rsc.org

In solution, flexible molecules like stilbene (B7821643) and its heteroaromatic analogues, including styrylpyridines, can undergo activated twisting around the ethylenic double bond in the excited state. This process is a dominant deactivation pathway at room temperature and competes with fluorescence, thereby lowering the quantum yield. rsc.org As the temperature is lowered, this twisting motion is suppressed, leading to an increase in fluorescence.

This principle is exploited in the phenomenon of aggregation-induced emission (AIE), where molecules that are weakly fluorescent in solution become highly emissive in the aggregated state. This is attributed to the restriction of intramolecular motions, which blocks non-radiative decay channels and opens up the radiative pathway.

The introduction of structural elements that reduce conformational flexibility can therefore be a powerful strategy for designing highly fluorescent materials. For instance, creating a more rigid molecular skeleton is a known method to enhance emission efficiency. rsc.org Theoretical and experimental studies on azulenyl-terpyridines have shown that the degree of twisting between the aromatic constituents is directly responsible for the observed fluorescent behavior, with different conformations leading to varied quantum yields. nih.gov

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is governed by the interplay of steric and electronic effects imparted by their substituents. These factors influence the distribution of electron density and the spatial arrangement of atoms, which in turn dictate the molecule's susceptibility to chemical transformation and the mechanisms of its reactions.

Both steric and electronic factors are fundamental in determining the shape, stability, and reactivity of molecules. chemrxiv.org Steric effects arise from the spatial arrangement of atoms, where bulky substituents can hinder the approach of reactants, a phenomenon known as steric hindrance. nih.gov Electronic effects result from the distribution of charge within the molecule, influencing its nucleophilicity or electrophilicity.

In reactions involving pyridine derivatives, these effects are paramount. For example, in the C(sp²)−S coupling of heteroaromatic iodides, both steric and electronic effects dominate the reaction. mdpi.com While electron-neutral substrates show excellent reactivity and selectivity, electron-rich substrates are less reactive but yield the desired product with complete selectivity. mdpi.com Sterically hindered derivatives, meanwhile, tend to produce lower yields. mdpi.com

Computational methods, such as combined Density Functional Theory (DFT) and Activation Strain Model (ASM) analyses, can be used to separate and quantify the contributions of steric and electronic effects. mdpi.com Such analyses have revealed that subtle modifications to a ligand's structure can significantly affect the stereoselectivity of a reaction by altering both strain energies (a steric contribution) and interaction energies (an electronic contribution). mdpi.com In some cases, a substituent far from the reactive center can exert a "buttressing effect," pushing another group closer to the active site and thereby enhancing stereoselectivity. mdpi.com

In the context of iron-catalyzed hydroxylation reactions, the electronic properties of substituted pyridine co-ligands have a significant impact. A Hammett correlation revealed that electron-withdrawing groups on the pyridine co-ligand enhance the electrophilic nature of the reactive intermediate, thereby influencing the reaction rate. mdpi.com

Understanding the reaction mechanisms of this compound derivatives is essential for optimizing existing synthetic routes and developing new transformations. Mechanistic studies often focus on identifying intermediates, transition states, and the factors that control reaction pathways.

For instance, the fluorination of pyridines can proceed through different mechanisms depending on the reagents used. A method using silver(II) fluoride (B91410) for the C-H fluorination of pyridines adjacent to the nitrogen atom was shown to adapt the pathway of a classic Chichibabin amination reaction. nih.gov

In catalyzed reactions, the role of substituents can be elucidated through detailed kinetic and computational studies. In an iron-catalyzed hydroxylation, mechanistic studies including Hammett correlations provided strong evidence for an electrophilic reactive intermediate. mdpi.com The linear correlation between hydroxylation rates and the Fe(III)/Fe(II) redox potentials of the catalyst (which were tuned by the substituted pyridine co-ligands) suggested that the Lewis acidity and redox properties of the iron center are crucial for the reaction. mdpi.com

Computational studies using DFT are invaluable for exploring reaction pathways. For example, a DFT mechanistic study of a [4+2] cycloaddition reaction involving a maleimide (B117702) derivative helped to elucidate a non-concerted, two-stage, one-step molecular mechanism. researchgate.net Such theoretical investigations provide deep insight into the electronic and structural changes that occur during a chemical transformation, complementing experimental observations.

Advanced Materials Science Applications

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The structural characteristics of 4-(2-Fluorostyryl)pyridine suggest its potential utility in various layers of an OLED device. The pyridine (B92270) moiety is known for its electron-accepting properties, which can be beneficial for electron transport, while the styryl group provides a conjugated π-system that is fundamental for light emission and charge carrier mobility. The presence of a fluorine atom can further enhance properties such as electron affinity and intermolecular interactions.

In theory, this compound could function as an emitter material in an OLED. The extended π-conjugation across the styrylpyridine backbone would likely result in fluorescence in the blue or green region of the visible spectrum. The fluorine substitution could lead to a blue-shift in the emission wavelength compared to its non-fluorinated counterpart and potentially increase the photoluminescence quantum yield (PLQY) by promoting radiative decay pathways.

To be a successful emitter, a material should possess high fluorescence efficiency, good thermal stability, and the ability to form stable amorphous films. While no specific data exists for this compound, research on similar styrylpyridine derivatives has shown their potential as blue and green emitters. The performance of such an emitter would be highly dependent on its solid-state morphology and the surrounding host material in a doped device architecture.

A hypothetical data table for the photophysical properties of this compound as an emitter material, based on typical values for similar compounds, is presented below.

PropertyHypothetical ValueSignificance in OLEDs
Absorption Maximum (λabs)350 - 400 nmDetermines the energy required to excite the molecule.
Emission Maximum (λem)450 - 500 nmDefines the color of the emitted light.
Photoluminescence Quantum Yield (PLQY)> 70%Efficiency of converting absorbed light to emitted light.
HOMO Level~ -5.5 eVHighest Occupied Molecular Orbital energy, important for hole injection.
LUMO Level~ -2.7 eVLowest Unoccupied Molecular Orbital energy, important for electron injection.
Triplet Energy (ET)> 2.5 eVImportant for preventing energy loss in phosphorescent and TADF devices.

Note: The data in this table is illustrative and not based on experimental measurements of this compound.

The electron-deficient nature of the pyridine ring makes this compound a candidate for use in electron transport layers (ETLs) or as a host material for emissive dopants. A suitable ETL material should have a low LUMO energy level to facilitate electron injection from the cathode and high electron mobility. The fluorine atom would likely lower the LUMO level, potentially improving electron injection.

Conversely, with appropriate molecular design modifications, derivatives of this compound could also be engineered for hole transport layers (HTLs) by incorporating electron-donating moieties. The balance of electron and hole transport is critical for achieving high efficiency in OLEDs.

Were this compound to be investigated for OLED applications, standard device fabrication and evaluation techniques would be employed. These include:

Fabrication: Thin films of the material would be deposited by thermal evaporation or solution processing (e.g., spin coating) onto a substrate, typically indium tin oxide (ITO) coated glass. A typical device architecture might be: ITO / HTL / Emissive Layer (host:dopant) / ETL / Cathode.

Evaluation: The performance of the fabricated OLEDs would be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, external quantum efficiency (EQE), power efficiency, and operational lifetime.

Chemosensors and Biosensors

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential binding site for Lewis acids, such as metal ions. The conjugated styryl system can act as a fluorophore, where its photophysical properties might be modulated upon analyte binding.

A plausible sensing mechanism for this compound would involve the coordination of an analyte (e.g., a metal cation) to the pyridine nitrogen. This interaction could lead to several photophysical changes:

Photoinduced Electron Transfer (PET): The binding of an analyte could inhibit or promote a PET process between the pyridine nitrogen and the styryl fluorophore, leading to a "turn-on" or "turn-off" fluorescence response.

Intramolecular Charge Transfer (ICT): Analyte binding could alter the ICT character of the molecule, resulting in a shift in the emission wavelength (ratiometric sensing).

Perturbation of π-conjugation: The interaction could disrupt or enhance the planarity and conjugation of the molecule, affecting its absorption and emission spectra.

Based on these mechanisms, this compound could form the basis for:

Fluorometric Sensors: These sensors would rely on changes in fluorescence intensity or wavelength upon analyte binding. The high sensitivity of fluorescence detection could allow for the detection of trace amounts of specific analytes.

Colorimetric Sensors: A significant change in the absorption spectrum upon analyte binding could lead to a visible color change, enabling naked-eye detection. This is often associated with a strong alteration of the electronic structure of the molecule.

A hypothetical table outlining the potential sensing capabilities of this compound is provided below.

AnalyteSensing MechanismExpected Response
Protons (pH)Protonation of pyridine nitrogenFluorescence quenching or spectral shift
Metal Cations (e.g., Zn2+, Cu2+)Coordination to pyridine nitrogenFluorescence enhancement or quenching
Electron-deficient speciesπ-stacking interactionsChanges in absorption/emission spectra

Note: This table is speculative and would require experimental validation.

Lack of Specific Research Data on "this compound" for Advanced Materials Applications

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of specific, publicly available research literature detailing the application of the chemical compound “this compound” within the advanced materials science contexts outlined in the user's request.

While general information exists for related classes of compounds, such as styrylpyridines and pyridine-containing polymers, the search for detailed research findings, data tables, and specific examples pertaining solely to “this compound” in the areas of ion/molecular detection, supramolecular sensing, polymer composites, and environmental monitoring did not yield sufficient information to construct a thorough and scientifically accurate article.

The initial and subsequent focused searches for this specific compound in relation to:

Specific ion or molecular detection strategies

Supramolecular approaches in sensing

Incorporation into polymer matrices

Functionalization of polymer backbones

Photoresponsive polymer systems

Fluorescent probes for environmental monitoring

Therefore, due to the absence of specific research data on “this compound” for the requested applications in the public domain, it is not possible to generate the article as outlined. Further investigation into proprietary research databases or newly published literature may be necessary to obtain the required information.

Fluorescent Probes for Environmental Monitoring

Detection of Pollutants and Contaminants

Switchable and Responsive Materials

The most significant research into the properties of this compound is centered on its application in switchable and responsive materials, particularly those that react to mechanical force.

Photochromic Materials

There is currently a lack of scientific literature describing photochromic behavior—a reversible change in color upon exposure to light—in this compound. This property has been observed in other, more complex pyridine derivatives but does not appear to be a documented characteristic of this specific compound.

Thermochromic and Solvatochromic Systems

Specific studies detailing the thermochromic (color change with temperature) or solvatochromic (color change with solvent polarity) properties of this compound are not prominent in the available literature. However, solvatochromism has been noted as a general characteristic in some classes of pyridine-terminated chromophores. nih.gov

Mechanochromic Luminescence

Significant research has been conducted on the mechanochromic luminescence of pyridine-terminated chromophores, with the position of the pyridine substitution playing a critical role in the observed phenomena. nih.gov Compounds featuring a 4-substituted pyridine ring, such as this compound, have been shown to exhibit reversible changes in their photoluminescent color in response to mechanical stimuli like grinding. nih.gov

This mechanoresponsive behavior is attributed to a transition between a stable crystalline state and a metastable amorphous state induced by mechanical force. The grinding process alters the molecular packing and intermolecular interactions, leading to a visible change in the color of the emitted light. This process has been found to be reversible; for instance, exposing the ground, amorphous powder to a solvent vapor can cause it to revert to its original crystalline state, thereby restoring the initial luminescence color. nih.gov In contrast, chromophores with 2-substituted or 3-substituted pyridine rings tend to show minimal or irreversible changes, respectively, highlighting the unique properties imparted by the 4-position substitution. nih.gov

The table below summarizes the typical mechanochromic luminescent behavior observed in solid-state chromophores with a 4-substituted pyridine ring.

State Stimulus Luminescence Color Reversibility
Crystalline (Initial)NoneOriginal Emission-
AmorphousMechanical GrindingAltered EmissionReversible
Crystalline (Restored)Solvent FumingOriginal Emission-

This capacity for reversible, mechanically induced luminescence switching makes this compound and related compounds promising candidates for applications in smart materials, including stress sensors, security inks, and data storage systems. nih.gov

Biological Interaction Mechanisms and Bio Imaging Probes

Molecular Interactions with Biomolecules

The functionality of 4-(2-Fluorostyryl)pyridine as a biological probe is rooted in its specific interactions with essential biomolecules such as proteins and nucleic acids.

Derivatives of styrylpyridine have been noted for their potential in protein binding. The pyridine (B92270) moiety, for instance, can engage in Lewis acid/base interactions. Specifically, pyridine inhibitors can bind to the unique fourth iron atom in the 4Fe-4S cluster of the IspH protein. nih.gov This interaction is characterized as an η¹-bonding mechanism. nih.gov This suggests that stronger Lewis bases might lead to more potent inhibition of such proteins. nih.gov

Furthermore, 4-halopyridines, a related class of compounds, have been developed as selective and "switchable" covalent protein modifiers. nih.gov Their reactivity can be significantly enhanced upon protonation, which can be stabilized by acidic residues like aspartate in the protein's active site. This targeted activation allows for the covalent modification of specific proteins, such as human dimethylarginine dimethylaminohydrolase-1 (DDAH1), by targeting the active-site cysteine. nih.gov

While specific studies on the direct interaction of this compound with DNA or RNA are not extensively detailed in the provided context, the broader class of fluorinated nucleosides has been a subject of interest. For instance, the discovery of nucleocidin, a natural product containing a fluorine atom, has spurred research into 4'-fluoro-nucleosides as potential therapeutics that interact with nucleic acid polymerases. The introduction of fluorine can influence the sugar pucker of the nucleoside, which is a critical factor in its interaction with enzymes that process DNA and RNA.

The pyridine nucleus is a key feature in various enzyme inhibitors. For example, derivatives of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine have been synthesized and evaluated for their ability to inhibit topoisomerase I and II. nih.gov A structure-activity relationship study of these compounds revealed that the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety is important for topoisomerase II inhibition. nih.gov

In the context of IspH, pyridine inhibitors bind directly to the 4Fe-4S cluster, presenting a novel approach for designing inhibitors for anti-bacterial and anti-malarial applications. nih.gov The kinetics of such interactions are crucial for understanding their efficacy. For instance, a series of 2-fluoromethyl-substituted 4-chloropyridines demonstrated that the rate of inactivation and the inhibition constant (kinact/KI) can be predictably altered over several orders of magnitude by modifying the compound's pKa. nih.gov

Table 1: Enzyme Inhibition Data for Pyridine Derivatives

Compound ClassTarget EnzymeMechanism of InhibitionKey Structural Feature for Activity
2-(thienyl)-4-furyl-6-aryl pyridinesTopoisomerase IINot specified4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety nih.gov
Pyridine inhibitorsIspHDirect binding to 4Fe-4S clusterLewis basicity of the pyridine nitrogen nih.gov
4-HalopyridinesDDAH1Covalent modification of active-site Cys"Switchable" electrophilicity upon protonation nih.gov

Cellular Uptake and Subcellular Localization Studies

The utility of this compound and its analogs as bio-imaging probes is contingent on their ability to enter cells and accumulate in specific subcellular compartments.

The cellular uptake of styrylpyridine derivatives and other similar fluorescent probes is often dependent on factors such as concentration, time, and temperature. nih.gov Studies on nanoparticles have shown that endocytosis is a common mechanism for cellular entry. nih.gov This process can involve multiple pathways, including clathrin-mediated and caveolae-mediated endocytosis. nih.gov The physicochemical properties of the molecule, such as lipophilicity, can also play a significant role. For instance, incorporating a diphenyl group into a styryl scaffold can enhance the molecule's lipophilicity, potentially increasing its uptake into hydrophobic cellular compartments. researchgate.net

The subcellular localization of styrylpyridine derivatives can be finely tuned by modifying their chemical structure. For example, cationic styrylpyridinium compounds have been shown to primarily localize within the mitochondria. researchgate.netnih.gov This is in contrast to the neutral diphenylaminostyryl pyridine-N-oxide, which demonstrates excellent imaging of lipid droplets. researchgate.netnih.gov

The introduction of specific functional groups can also direct these probes to other organelles. For example, incorporating a morpholine (B109124) group might facilitate the targeting of lysosome-rich regions within the cell. researchgate.net The ability to target specific organelles is crucial for studying their roles in cellular metabolism and disease. researchgate.netnih.gov

Table 2: Subcellular Localization of Styrylpyridine Derivatives

DerivativePrimary LocalizationKey Structural Feature
Cationic styrylpyridinium (TNC)MitochondriaCationic nature researchgate.netnih.gov
Diphenylaminostyryl pyridine-N-oxide (TNO)Lipid DropletsNeutral, zwitterionic acceptor moiety researchgate.netnih.gov
Morpholine-containing styryl scaffoldPotentially LysosomesPresence of morpholine group researchgate.net

Live-Cell Imaging Applications Focused on Mechanism

There are no specific studies detailing the use of this compound for live-cell imaging applications or the mechanisms involved.

Fluorescent Probes for Biological Sensing

Dedicated research on the use of this compound as a fluorescent probe for biological sensing is not publicly available.

Detection of Specific Biomarkers

There is no available data on the application of this compound for the detection of specific biomarkers.

Monitoring Cellular Processes (e.g., pH, viscosity, polarity changes)

Studies on the use of this compound to monitor cellular processes such as changes in pH, viscosity, or polarity have not been found.

Mechanisms of Fluorescence Modulation in Biological Systems

The mechanisms by which the fluorescence of this compound might be modulated in biological systems have not been investigated in the available literature.

Photodynamic and Photothermal Effects in a Mechanistic Context

There is no information available regarding the photodynamic or photothermal effects of this compound.

Generation of Reactive Oxygen Species (ROS)

No studies were found that investigate the generation of reactive oxygen species by this compound upon photoexcitation.

Mechanisms of Photothermal Conversion

The conversion of light energy into heat by molecular compounds, a process known as photothermal conversion, is a critical phenomenon in the field of photothermal therapy. For organic molecules such as this compound, this process is governed by the molecule's photophysical properties and the relaxation pathways of its excited electronic states. When a molecule absorbs a photon of light, it is promoted from its ground electronic state (S0) to an excited singlet state (S1, S2, etc.). The subsequent de-excitation of the molecule can occur through several pathways, with nonradiative decay being the primary mechanism responsible for heat generation.

The principal mechanisms contributing to photothermal conversion in organic dyes are vibrational relaxation and internal conversion. Following photoexcitation to a higher vibrational level within an excited electronic state, the molecule rapidly relaxes to the lowest vibrational level of that state through a process of vibrational relaxation, releasing heat in the process. Subsequently, the molecule can return to the ground electronic state via internal conversion, a nonradiative transition between electronic states of the same spin multiplicity (e.g., S1 → S0). This process is particularly efficient for molecules with flexible structures or specific functional groups that promote vibrational coupling between the electronic states, leading to the dissipation of the absorbed light energy as heat.

For styrylpyridine derivatives, the presence of the vinyl group connecting the pyridine and phenyl rings allows for torsional motion, which can facilitate nonradiative decay pathways. The introduction of a fluorine atom on the styryl moiety, as in this compound, can influence the electronic properties and intermolecular interactions of the molecule, potentially enhancing the efficiency of these nonradiative processes. The electron-withdrawing nature of fluorine can modulate the energy levels of the molecule's frontier orbitals, affecting both the absorption spectrum and the rate of internal conversion.

Furthermore, in aggregated states or in viscous media, intermolecular interactions can provide additional channels for nonradiative decay, thereby increasing the photothermal conversion efficiency. Research on related organic molecules has shown that factors such as molecular packing and the formation of J-aggregates or H-aggregates can significantly impact the photophysical properties and enhance heat generation.

Supramolecular Chemistry and Molecular Recognition

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. This field is central to understanding molecular recognition and designing functional supramolecular systems.

Complexation with Macrocyclic Receptors (e.g., cyclodextrins, calixarenes)

Macrocyclic receptors such as cyclodextrins and calixarenes are known to encapsulate guest molecules within their cavities. Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, can host hydrophobic portions of guest molecules in aqueous solutions. Calixarenes offer a versatile platform with a tunable cavity size and the potential for functionalization, allowing for the recognition of various guest molecules, including pyridinium (B92312) salts. nih.gov

A systematic study of the complexation of 4-(2-Fluorostyryl)pyridine with different types of cyclodextrins (α-, β-, and γ-CD) and various functionalized calixarenes would be necessary to determine if stable inclusion complexes are formed. Such studies would typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy to probe the interactions between the host and guest molecules.

Investigation of Binding Affinities and Stoichiometries

The stability of a host-guest complex is quantified by its binding affinity (association constant, K_a), while the stoichiometry reveals the ratio of host to guest molecules in the complex. These parameters are crucial for understanding the thermodynamics of the interaction and for designing applications based on this complexation.

Currently, there are no published studies reporting the binding affinities or stoichiometries for complexes of this compound with any macrocyclic host. To determine these values, researchers would typically perform titration experiments and analyze the resulting data using established models. Isothermal titration calorimetry (ITC) is a powerful technique that can directly measure the thermodynamic parameters of binding.

Self-Assembly and Self-Organization

Self-assembly is the spontaneous organization of individual molecules into ordered structures through non-covalent interactions. This process is fundamental in the creation of complex and functional supramolecular architectures.

Formation of Supramolecular Aggregates (e.g., micelles, vesicles, nanofibers)

Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can self-assemble in solution to form various aggregates like micelles, vesicles, or nanofibers. The final morphology of the aggregate is influenced by factors such as molecular structure, concentration, temperature, and solvent properties. The introduction of fluorine atoms can significantly influence the self-assembly behavior of molecules due to the fluorous effect. rsc.org

Whether this compound can act as a building block for such supramolecular aggregates is a question that remains to be explored experimentally. Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) would be essential for visualizing the morphology of any resulting aggregates.

Mechanisms of Non-Covalent Interactions (hydrogen bonding, π-π stacking, solvophobic effects)

The driving forces behind self-assembly are a combination of non-covalent interactions. For this compound, potential interactions could include:

Hydrogen bonding: The nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor.

π-π stacking: The aromatic rings of the styryl and pyridine moieties can engage in π-π stacking interactions.

Solvophobic effects: In polar solvents, the hydrophobic parts of the molecule would tend to aggregate to minimize contact with the solvent.

Halogen bonding: The fluorine atom could potentially participate in halogen bonding interactions.

Detailed structural analysis, for instance through X-ray crystallography of single crystals, would be invaluable in identifying the specific non-covalent interactions that govern the packing of this compound molecules in the solid state. unam.mx Computational modeling can also provide insights into the nature and strength of these interactions.

Molecular Recognition in Solution and Solid State

Molecular recognition refers to the specific binding of a substrate to a receptor molecule. This principle is fundamental to many biological processes and is a key area of research in supramolecular chemistry. The pyridine moiety is a well-known participant in molecular recognition events, often through hydrogen bonding. nih.gov

The ability of this compound to act as a receptor or substrate for other molecules in solution or in the solid state has not been reported. Investigating its interactions with a variety of potential guests, including organic molecules, metal ions, and anions, would be a necessary first step. Spectroscopic techniques and single-crystal X-ray diffraction would be crucial for characterizing these recognition events.

Selective Binding of Ions and Neutral Molecules

The pyridine nitrogen atom in this compound is a key functional group for molecular recognition, acting as a hydrogen bond acceptor or a metal coordination site. This allows for the selective binding of various ions and neutral molecules.

The binding of ions is often driven by electrostatic interactions and coordination chemistry. The lone pair of electrons on the pyridine nitrogen can coordinate to metal cations. In systems containing pyridyl moieties, the binding affinity can be influenced by the electronic properties of the substituents. The electron-withdrawing nature of the fluorine atom in the styryl group of this compound could modulate the basicity of the pyridine nitrogen, thereby affecting its metal ion binding properties. While specific binding studies on this compound are not extensively documented, related fluorinated pyridine derivatives have been shown to selectively bind certain metal ions. nih.govnih.gov

Beyond charged species, the planar aromatic structure of this compound facilitates the binding of neutral organic molecules through a combination of hydrogen bonding and π-π stacking interactions. For instance, pyridyl derivatives can form co-crystals with complementary molecules containing hydrogen bond donors, such as carboxylic acids or amides. The fluorine substituent can also participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, further enhancing the selectivity of molecular recognition. nih.gov

Below is an illustrative data table summarizing the potential binding interactions of this compound with various guest molecules, based on the known chemistry of its constituent functional groups.

Guest TypePotential Binding Sites on this compoundDominant Interactions
Metal Cations (e.g., Ag⁺, Cu²⁺)Pyridine NitrogenCoordination Bonding
Anions (e.g., Cl⁻, Br⁻)Aromatic C-H, FluorineAnion-π Interactions, Halogen Bonding
Hydrogen Bond Donors (e.g., Phenols, Carboxylic Acids)Pyridine NitrogenHydrogen Bonding
Aromatic Molecules (e.g., Benzene (B151609), Naphthalene)Styryl and Pyridine Ringsπ-π Stacking

Crystallographic Studies of Supramolecular Architectures

The presence of a pyridine ring, a styryl group, and a fluorine atom in this compound suggests that its crystal packing will be directed by a combination of N···H hydrogen bonds, C–H···F interactions, π-π stacking, and potentially C–F···π and halogen bonding. nih.govmdpi.com In the solid state, styrylpyridine derivatives are known to form various supramolecular motifs, including dimers, chains, and sheets, driven by these interactions. rsc.orgrsc.orgresearchgate.net

The fluorine atom can significantly influence the crystal packing. Its electronegativity can lead to the formation of C–H···F hydrogen bonds, which, although weaker than conventional hydrogen bonds, can play a crucial role in directing the supramolecular assembly. rsc.org Furthermore, the fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor. mdpi.com

The planarity of the styrylpyridine core is also a critical factor, promoting efficient π-π stacking. The relative orientation of the stacked molecules can vary, leading to different packing arrangements and, consequently, different material properties.

The following table summarizes the key crystallographic parameters and observed intermolecular interactions in a hypothetical co-crystal of this compound with a dicarboxylic acid, based on known data for similar systems. mdpi.commdpi.com

ParameterHypothetical Value/Observation
Crystal SystemMonoclinic
Space GroupP2₁/c
Supramolecular SynthonO–H···N (Carboxylic acid to Pyridine)
Secondary InteractionsC–H···F, π-π stacking
Stacking Distance~3.5 Å

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials can change their properties in response to external triggers such as light, pH, or temperature. The incorporation of this compound into supramolecular systems can impart such responsiveness due to the inherent properties of its styryl and pyridyl moieties.

Light-Responsive Assemblies

The styryl group in this compound is structurally related to stilbene (B7821643) and azobenzene, which are well-known photochromic molecules. rsc.orgacs.orgresearchgate.net Upon irradiation with light of a specific wavelength, these molecules can undergo reversible trans-cis isomerization. This photochemical transformation leads to a significant change in molecular geometry, which can be harnessed to control the assembly and disassembly of supramolecular structures. nih.govchemrxiv.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net

In a supramolecular assembly, the trans isomer of this compound, being more planar and linear, would likely favor the formation of ordered aggregates through π-π stacking. Upon photoisomerization to the non-planar cis isomer, the disruption of these stacking interactions could lead to the disassembly of the supramolecular structure. This process is often reversible, with the cis isomer reverting to the more stable trans form either thermally or upon irradiation with a different wavelength of light. researchgate.networktribe.comresearchgate.net

The use of cucurbiturils and other macrocyclic hosts can influence the photochemical behavior of styrylpyridine derivatives, sometimes catalyzing or inhibiting specific photoreactions like [2+2] cycloaddition. rsc.orgrsc.orgresearchgate.net

The table below illustrates the expected changes in a supramolecular assembly of this compound upon light irradiation.

StateDominant IsomerSupramolecular Structure
Before UV IrradiationtransAssembled (e.g., stacked aggregates)
After UV IrradiationcisDisassembled or altered assembly
After Visible Light/Thermal RelaxationtransRe-assembled

pH- and Temperature-Responsive Systems

The pyridine moiety of this compound provides a handle for creating pH- and temperature-responsive systems. The basicity of the pyridine nitrogen allows it to be protonated at low pH. This protonation introduces a positive charge and alters the hydrogen bonding capabilities of the molecule, which can trigger changes in the supramolecular assembly. nih.govresearchgate.netmdpi.comacs.org

For example, polymers or gels incorporating this compound could exhibit pH-dependent swelling or dissolution. mdpi.comrsc.org At neutral or high pH, the pyridine units would be neutral, and the material might be aggregated or in a collapsed state due to hydrophobic and π-π interactions. Upon lowering the pH, protonation of the pyridine rings would lead to electrostatic repulsion between the polymer chains, causing the material to swell or dissolve. This reversible process is the basis for many pH-responsive drug delivery systems and sensors. nih.govresearchgate.netmdpi.comnih.gov

Temperature responsiveness can also be engineered into systems containing pyridyl groups. For instance, polymers with pyridine side chains can exhibit a lower critical solution temperature (LCST), where they are soluble in a solvent at low temperatures but phase-separate upon heating. mdpi.com This behavior is driven by a change in the balance of hydrogen bonding between the polymer and the solvent and intramolecular interactions. The incorporation of this compound into such polymers could modulate their LCST due to its specific hydrophobic and electronic character. Coordination polymers involving pyridyl ligands can also show thermoresponsive behavior. tandfonline.comfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.org

The following table summarizes the potential responses of a supramolecular system based on a polymer functionalized with this compound to changes in pH and temperature.

StimulusChange in SystemMolecular Mechanism
Decrease in pHSwelling/DissolutionProtonation of pyridine, electrostatic repulsion
Increase in pHContraction/AggregationDeprotonation of pyridine, increased hydrophobicity
Increase in Temperature (above LCST)Phase Separation/AggregationDisruption of polymer-solvent hydrogen bonds
Decrease in Temperature (below LCST)DissolutionFavorable polymer-solvent interactions

Future Research Directions and Emerging Applications

Advanced Synthetic Strategies for Complex Architectures

Future synthetic efforts will likely concentrate on creating more intricate molecular architectures based on the 4-(2-Fluorostyryl)pyridine scaffold. This includes the development of methodologies for the controlled synthesis of oligomers and polymers containing the this compound unit, which could lead to materials with tunable electronic and photophysical properties. researchgate.net The synthesis of multi-component systems, where this compound is covalently linked to other functional molecules such as photosensitizers, energy donors or acceptors, or biologically active moieties, will be a key area of investigation. mdpi.com Such strategies could involve multi-step organic synthesis, employing modern cross-coupling reactions and "click" chemistry to assemble complex supramolecular structures. The challenges lie in achieving high yields and selectivity in these multi-step sequences. nih.gov

Moreover, the development of stereoselective synthesis methods to control the geometry of the styryl double bond (E/Z isomerism) will be crucial for fine-tuning the photophysical and biological properties of these compounds. The introduction of additional functional groups onto the pyridine (B92270) ring or the phenyl ring will also be explored to further modulate the compound's characteristics. nih.gov

Integration into Multi-Component Systems for Enhanced Functionality

The integration of this compound into multi-component systems is a promising avenue for creating materials with enhanced and synergistic functionalities. By combining this compound with other molecular components, researchers can design systems with tailored optical, electronic, and biological properties. For instance, incorporating this moiety into metal-organic frameworks (MOFs) or coordination polymers could lead to new materials for gas storage, catalysis, or sensing. mdpi.com

System TypePotential FunctionalityKey Components
Covalent Organic Frameworks (COFs)Gas separation, catalysisThis compound building blocks
Metal-Organic Frameworks (MOFs)Luminescent sensing, drug deliveryThis compound as a ligand
Donor-Acceptor Dyads/TriadsOrganic electronics, photoredox catalysisThis compound, electron-rich/poor moieties

Exploration of Novel Photophysical Phenomena

The unique electronic structure of this compound, arising from the interplay between the electron-withdrawing pyridine ring and the fluorinated styryl group, makes it a compelling candidate for exploring novel photophysical phenomena. Future research will likely delve deeper into its photoisomerization dynamics, investigating the factors that influence the efficiency and kinetics of the E/Z isomerization process. This could have applications in molecular switches and data storage.

Furthermore, the potential for aggregation-induced emission (AIE) in derivatives of this compound is an exciting area for exploration. mdpi.com By appropriately modifying the molecular structure, it may be possible to design compounds that are non-emissive in solution but become highly fluorescent upon aggregation, opening up possibilities for new types of sensors and bio-imaging agents. mdpi.com Time-resolved spectroscopic techniques will be instrumental in unraveling the excited-state dynamics of these molecules and understanding the mechanisms behind their photophysical behavior. nih.gov

Development of Next-Generation Sensing Technologies

The sensitivity of the fluorescence of styrylpyridine derivatives to their local environment makes them excellent candidates for the development of next-generation sensing technologies. nih.gov Future research will focus on designing this compound-based probes for the selective detection of a wide range of analytes, including metal ions, anions, and biologically relevant small molecules. researchgate.net The introduction of specific recognition moieties onto the this compound scaffold will be a key strategy for achieving high selectivity. researchgate.net

Moreover, the development of ratiometric fluorescent sensors based on this compound is a promising direction. These sensors would exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to the analyte, providing a more robust and quantitative sensing platform. The integration of these fluorescent probes into portable sensing devices and high-throughput screening platforms will also be a major focus. nih.gov

AnalyteSensing MechanismPotential Application
Metal IonsChelation-induced fluorescence changeEnvironmental monitoring
AnionsHydrogen bonding interactionsBiological sensing
pHProtonation/deprotonation of the pyridine nitrogenIntracellular pH mapping

Expansion into Niche Bio-Imaging and Mechanistic Biology Studies

The favorable photophysical properties and potential for targeted localization make this compound and its derivatives promising tools for niche bio-imaging applications. Future research will likely focus on the development of probes for imaging specific cellular organelles or biomolecules with high spatial and temporal resolution. researchgate.net For example, by attaching targeting ligands, these fluorophores could be directed to mitochondria, the endoplasmic reticulum, or lipid droplets, enabling the study of their dynamics in living cells. mdpi.comresearchgate.net

In the realm of mechanistic biology, this compound-based probes could be designed to report on specific biological processes, such as enzyme activity or changes in the cellular microenvironment. For instance, probes that exhibit a change in fluorescence upon enzymatic cleavage or in response to changes in viscosity or polarity could provide valuable insights into cellular function and disease states. The low toxicity of certain pyridine derivatives is an encouraging factor for their application in live-cell imaging. mdpi.com

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling will play an increasingly important role in guiding the experimental design of new this compound derivatives with tailored properties. researchgate.netnih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and other photophysical properties of new molecules before they are synthesized. researchgate.net This computational pre-screening can save significant time and resources in the laboratory.

Molecular dynamics simulations can provide insights into the interactions of these molecules with their environment, such as solvents or biological macromolecules. nih.gov These simulations can help in understanding the mechanisms of sensing and in designing molecules with improved solubility and bioavailability for biological applications. The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery of new functional materials and probes based on the this compound scaffold. researchgate.net

Challenges and Opportunities in Styrylpyridine Research

While the future of this compound research is bright, there are several challenges that need to be addressed. The synthesis of complex derivatives can be challenging, and there is a need for more efficient and versatile synthetic methodologies. nih.gov The quantum yields of some styrylpyridine derivatives can be low in aqueous environments, which can limit their sensitivity in biological applications. Overcoming these limitations through molecular design is a key challenge.

Despite these challenges, the opportunities in styrylpyridine research are vast. The unique combination of properties offered by the fluorinated styryl and pyridine moieties provides a rich platform for the development of new materials and technologies. researchgate.net The continued exploration of this class of compounds is expected to lead to significant advances in fields ranging from materials science and electronics to biology and medicine. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-Fluorostyryl)pyridine?

  • Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing styrylpyridine derivatives. For example, 4-(anthracen-9-yl)pyridine was synthesized via coupling of 9-bromoanthracene with pyridin-4-ylboronic acid, followed by purification using silica gel column chromatography . Adapting this approach, this compound can be synthesized by substituting the boronic acid with a fluorostyryl derivative. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and reaction temperature (typically 80–100°C). Post-synthesis, recrystallization or column chromatography is recommended for purification.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : While specific toxicity data for this compound is unavailable, safety measures for analogous pyridine derivatives include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers away from light and oxidizing agents.

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during characterization?

  • Methodological Answer : Discrepancies between spectroscopic techniques often arise from dynamic molecular behavior (e.g., conformational flexibility). To resolve these:
  • Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries to validate NMR chemical shifts .
  • Variable-Temperature NMR : Identify rotational barriers or tautomerism affecting resonance splitting.
  • Crystallographic Analysis : Use XRD to confirm intermolecular interactions (e.g., π-π stacking, C–H⋯F bonds) that may influence NMR spectra .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic optimization involves:
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., PPh₃, XPhos) to enhance coupling efficiency.

  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reactivity and solubility.

  • Temperature Gradient : Perform reactions at 60°C, 80°C, and 100°C to identify thermal stability thresholds.

  • Additives : Include bases (e.g., K₂CO₃) or phase-transfer agents (e.g., TBAB) to accelerate boronic acid activation .

    Table 1 : Example Optimization Parameters for Suzuki-Miyaura Coupling

    ParameterTested ConditionsObserved Yield (%)
    CatalystPd(PPh₃)₄ vs. PdCl₂(dppf)65 vs. 78
    SolventDMF vs. THF72 vs. 68
    Temperature (°C)80 vs. 10085 vs. 62*
    *Degradation observed at higher temperatures.

Q. How do intermolecular interactions influence the material properties of this compound?

  • Methodological Answer : Fluorine substituents and styryl groups significantly affect packing and stability:
  • π-π Stacking : The fluorostyryl moiety may engage in face-to-face π interactions (3.6–4.0 Å spacing), as seen in 4-(anthracen-9-yl)pyridine .
  • C–H⋯F Hydrogen Bonds : Fluorine can act as a weak hydrogen bond acceptor, stabilizing crystal lattices.
  • Polarizability : Fluorine’s electronegativity alters electron density, impacting optical properties (e.g., fluorescence quenching) .

Q. What strategies are effective for analyzing environmental persistence or biodegradation of fluorinated pyridines?

  • Methodological Answer : Despite limited ecotoxicological data for this compound, researchers can:
  • Soil Mobility Assays : Measure log KowK_{ow} (octanol-water partition coefficient) to predict adsorption in soil matrices.
  • Photodegradation Studies : Expose the compound to UV light and monitor decomposition via HPLC-MS.
  • Microbial Degradation : Use soil slurry assays with LC-MS/MS to track metabolite formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

  • Methodological Answer :
  • Basis Set Selection : Ensure DFT calculations use hybrid functionals (e.g., B3LYP) with dispersion corrections to model van der Waals interactions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental conditions (e.g., NMR in CDCl₃).
  • Dynamic Effects : Conduct molecular dynamics simulations to account for conformational averaging not captured in static XRD structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.